TEAD-IN-13
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C23H22F3N3O4 |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone |
InChI |
InChI=1S/C23H22F3N3O4/c1-28-9-12-6-15(33-14-4-2-13(3-5-14)23(24,25)26)7-17(21(12)27-28)16-8-18(16)22(32)29-10-19(30)20(31)11-29/h2-7,9,16,18-20,30-31H,8,10-11H2,1H3/t16?,18?,19-,20-/m0/s1 |
InChI 键 |
NFYBDIVODIZAPS-QUDVFMAMSA-N |
手性 SMILES |
CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4C[C@@H]([C@H](C4)O)O)OC5=CC=C(C=C5)C(F)(F)F |
规范 SMILES |
CN1C=C2C=C(C=C(C2=N1)C3CC3C(=O)N4CC(C(C4)O)O)OC5=CC=C(C=C5)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
TEAD-IN-13: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TEAD-IN-13 is an orally active, potent small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. With an IC50 value of less than 100 nM, this compound represents a significant tool for investigating the Hippo signaling pathway and a potential therapeutic agent for cancers driven by YAP/TAZ-TEAD hyperactivity.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the TEAD palmitoylation pocket, subsequent disruption of the YAP/TAZ-TEAD transcriptional complex, and the experimental methodologies used to characterize its activity.
Introduction: The Hippo Pathway and the Role of TEAD Transcription Factors
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] Its dysregulation is a key driver in the development and progression of various cancers. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth and inhibit apoptosis.
A crucial post-translational modification for TEAD activity is autopalmitoylation, where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is essential for the stability of TEAD and for its interaction with YAP and TAZ. The palmitate molecule occupies a deep, hydrophobic lipid-binding pocket within the TEAD protein. Small molecules that can occupy this pocket can, therefore, allosterically inhibit the TEAD-YAP/TAZ interaction and abrogate their transcriptional activity. This compound is a novel inhibitor designed to target this specific mechanism.
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of TEAD function by targeting its autopalmitoylation status. By binding to the lipid-binding pocket of TEAD proteins, this compound is thought to prevent the covalent attachment of palmitate. This has two major downstream consequences:
-
Disruption of the YAP/TAZ-TEAD Interaction: The binding of this compound to the palmitoylation pocket induces a conformational change in the TEAD protein that prevents its interaction with the transcriptional co-activators YAP and TAZ. This disruption is the cornerstone of its inhibitory effect, as it directly blocks the formation of the oncogenic transcriptional complex.
-
Destabilization of TEAD Proteins: Palmitoylation is known to be important for the stability of TEAD proteins. By preventing this modification, this compound may lead to the ubiquitination and subsequent proteasomal degradation of TEAD proteins, further reducing the cellular pool of these transcription factors available to drive oncogenic gene expression.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Source |
| IC50 | <100 nM | Not Specified | [1] |
| Oral Bioavailability | Orally Active | Mouse | [1] |
| Half-life (t1/2) | 3.2 h | Mouse | [1] |
Further quantitative data, such as binding affinity (Kd) and isoform specificity, are detailed in patent WO202406773A1.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize TEAD inhibitors like this compound. While the specific protocols for this compound are detailed in patent WO2024067773A1, the following represent standard and widely accepted methods in the field.
TEAD Autopalmitoylation Assay
This assay is crucial to determine if an inhibitor directly affects the autopalmitoylation of TEAD.
Principle: A clickable alkyne-tagged palmitate analog is used. If TEAD autopalmitoylates, the alkyne tag will be incorporated. This tag can then be "clicked" to an azide-linked reporter (e.g., biotin or a fluorophore) for detection.
Protocol:
-
Incubation: Recombinant TEAD protein is incubated with the test compound (e.g., this compound) at various concentrations.
-
Labeling: Alkyne-palmitoyl-CoA is added to the reaction mixture and incubated to allow for autopalmitoylation.
-
Click Chemistry: An azide-conjugated biotin or fluorophore is added along with a copper(I) catalyst to covalently link the reporter to the incorporated alkyne-palmitate.
-
Detection: The level of palmitoylation is quantified. If a biotin reporter was used, this is typically done via streptavidin-HRP western blot. If a fluorescent reporter was used, the signal can be read on a gel or plate reader. A decrease in signal in the presence of the inhibitor indicates inhibition of autopalmitoylation.
YAP/TAZ-TEAD Interaction Assay (Co-Immunoprecipitation)
This assay determines if the inhibitor can disrupt the physical interaction between YAP/TAZ and TEAD in a cellular context.
Principle: An antibody against one of the proteins of interest (e.g., YAP) is used to pull it out of a cell lysate. If the other protein (TEAD) is bound to it, it will be pulled down as well and can be detected by western blot.
Protocol:
-
Cell Treatment: Cells that endogenously express YAP and TEAD are treated with this compound or a vehicle control.
-
Lysis: Cells are harvested and lysed to release cellular proteins while keeping protein-protein interactions intact.
-
Immunoprecipitation: An antibody targeting either YAP or TEAD is added to the lysate and incubated. Protein A/G beads are then added to capture the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. Western blotting is then performed using antibodies against both YAP and TEAD to detect their presence in the immunoprecipitated complex. A reduction in the co-immunoprecipitated protein in the presence of the inhibitor indicates disruption of the interaction.
TEAD-Dependent Transcriptional Reporter Assay
This assay measures the functional consequence of TEAD inhibition on gene expression.
Principle: A reporter plasmid is constructed with a minimal promoter and multiple tandem repeats of the TEAD binding site (e.g., MCAT element) driving the expression of a reporter gene, typically luciferase.
Protocol:
-
Transfection: Cells are co-transfected with the TEAD-responsive luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: The transfected cells are treated with varying concentrations of this compound.
-
Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the activities of both Firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The Firefly luciferase signal is normalized to the Renilla luciferase signal. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of TEAD-dependent transcription.
Signaling Pathway Context
This compound acts at the terminal end of the Hippo signaling pathway. The following diagram illustrates the position of this compound's intervention within the broader context of Hippo signaling.
Conclusion
This compound is a potent, orally active inhibitor of the TEAD family of transcription factors. Its mechanism of action, centered on the disruption of TEAD autopalmitoylation and subsequent inhibition of the YAP/TAZ-TEAD interaction, provides a promising avenue for the therapeutic targeting of Hippo-pathway driven cancers. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other similar inhibitors, facilitating ongoing research and drug development efforts in this critical area of oncology.
References
Target Validation of TEAD-IN-13 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to the limited public availability of specific data for "TEAD-IN-13," this document serves as a representative technical guide. The experimental data and protocols presented are based on established methodologies and publicly available information for other well-characterized TEAD inhibitors, such as K-975, VT104, and IK-930. "this compound" is used as a placeholder to illustrate the comprehensive process of target validation for a novel TEAD inhibitor in cancer cells.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in the development and progression of various cancers.[3][4] The TEA Domain (TEAD) family of transcription factors are the most downstream effectors of the Hippo pathway.[3] When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins.[1][5] This complex then initiates the transcription of genes that promote cell proliferation and inhibit apoptosis, leading to tumorigenesis.[3]
Consequently, inhibiting the interaction between TEAD and YAP/TAZ has emerged as a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.[4] this compound is a novel, orally active inhibitor of TEAD, and this guide provides a comprehensive overview of the methodologies and data interpretation involved in its target validation in cancer cells.
Mechanism of Action
TEAD inhibitors primarily function by disrupting the protein-protein interaction between TEAD and its co-activators, YAP and TAZ.[3] Several inhibitors, including this compound, are designed to bind to the palmitate-binding pocket of TEAD proteins. This binding event can allosterically inhibit the interaction with YAP/TAZ or prevent the essential post-translational palmitoylation of TEAD, which is critical for its stability and function.
Below is a diagram illustrating the core mechanism of action for TEAD inhibitors.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of representative TEAD inhibitors in various cancer cell lines. This data is crucial for assessing the potency and selectivity of a novel inhibitor like this compound.
Table 1: In Vitro Cell Proliferation Inhibition by TEAD Inhibitors
| Cell Line | Cancer Type | Hippo Pathway Status | TEAD Inhibitor | GI50 / IC50 (nM) | Reference |
| NCI-H226 | Mesothelioma | NF2-deficient | K-975 | ~20 | [6] |
| MSTO-211H | Mesothelioma | NF2-expressing | K-975 | >1000 | [6] |
| NCI-H226 | Mesothelioma | NF2-deficient | VT104 | 16 | [7] |
| NCI-H2373 | Mesothelioma | NF2-mutant | VT104 | 26 | [7] |
| NCI-H28 | Mesothelioma | NF2 wild-type | VT104 | >3000 | [7] |
| NCI-H226 | Mesothelioma | NF2-deficient | IK-930 | 21 | [8] |
| MSTO-211H | Mesothelioma | LATS2-deficient | IK-930 | Potent Inhibition | [8] |
GI50: 50% growth inhibition; IC50: 50% inhibitory concentration.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the rigorous validation of a new therapeutic agent. Below are the core methodologies used to assess the target engagement and cellular effects of a TEAD inhibitor.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the TEAD inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or other TEAD inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9][10]
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).[9]
-
Incubate for the desired period (e.g., 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9][11]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9][11]
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Calculate the GI50/IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
Western Blot Analysis
This technique is used to assess the levels of key proteins in the Hippo signaling pathway to confirm the on-target effect of the inhibitor.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-p-YAP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[12]
-
Transfer the proteins to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to demonstrate the direct inhibitory effect of the compound on the interaction between TEAD and YAP/TAZ.
Materials:
-
Cell lysates from cells overexpressing tagged TEAD and YAP/TAZ
-
Antibody specific to the tag (e.g., anti-FLAG, anti-Myc)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Transfect cells with plasmids encoding tagged TEAD and YAP/TAZ.
-
Treat the cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer.[14]
-
Incubate the cell lysate with an antibody against the tag on TEAD overnight at 4°C.[15]
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.[15]
-
Wash the beads multiple times to remove non-specific binding proteins.[14]
-
Elute the bound proteins from the beads.[16]
-
Analyze the eluates by Western blot using an antibody against the tag on YAP/TAZ to assess the amount of co-precipitated protein.
TEAD Transcriptional Reporter Assay (Luciferase Assay)
This assay measures the transcriptional activity of TEAD to confirm that the inhibitor can block its function in a cellular context.
Materials:
-
HEK293T cells or other suitable cell line
-
TEAD-responsive luciferase reporter plasmid (e.g., containing multiple TEAD binding sites upstream of a luciferase gene)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect cells with the TEAD-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[17]
-
Treat the transfected cells with a serial dilution of this compound.[17]
-
After 24-48 hours of incubation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.[18]
-
Normalize the TEAD reporter activity to the control reporter activity and calculate the dose-dependent inhibition.
Visualizations of Pathways and Workflows
Hippo Signaling Pathway
The following diagram provides a detailed overview of the Hippo signaling pathway, highlighting the core kinase cascade and the downstream transcriptional machinery.
Experimental Workflow for TEAD Inhibitor Validation
This workflow outlines the logical progression of experiments for validating a novel TEAD inhibitor.
Conclusion
The target validation of a novel TEAD inhibitor like this compound is a multi-faceted process that requires a combination of in vitro cellular assays and biochemical techniques. By systematically evaluating the compound's effect on cell viability, TEAD transcriptional activity, and the direct interaction between TEAD and its co-activators, researchers can build a robust data package to support further preclinical and clinical development. The methodologies and representative data presented in this guide provide a solid framework for the rigorous assessment of this promising class of anti-cancer agents.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 4. What are TEAD1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. research.stowers.org [research.stowers.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: TEAD-IN-13 Binding Affinity to TEAD Isoforms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TEA Domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) are central mediators of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis.[1][2] In many cancers, dysregulation of the Hippo pathway leads to the activation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD proteins to drive the expression of genes that promote cancer cell growth and survival. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy.
TEAD-IN-13 is an orally active, potent pan-TEAD inhibitor with a reported IC50 of less than 100 nM. This technical guide provides a comprehensive overview of the binding affinity of this compound to the four human TEAD isoforms, details the experimental methodologies used to determine these interactions, and visualizes the relevant biological pathways and experimental workflows.
While specific quantitative data for the binding affinity of this compound to each individual TEAD isoform is not yet publicly available, this guide provides contextual data from other well-characterized pan-TEAD inhibitors to offer a comparative landscape.
Quantitative Data on Pan-TEAD Inhibitor Binding Affinity
The following table summarizes the biochemical inhibitory activities of several known pan-TEAD inhibitors against the four TEAD isoforms. This data is crucial for understanding the selectivity and potency of compounds targeting this family of transcription factors.
| Compound Name | TEAD1 IC50 (µM) | TEAD2 IC50 (µM) | TEAD3 IC50 (µM) | TEAD4 IC50 (µM) | Assay Type | Reference |
| This compound | < 0.1 (isoform non-specific) | < 0.1 (isoform non-specific) | < 0.1 (isoform non-specific) | < 0.1 (isoform non-specific) | Not Specified | [3] |
| MYF-03-69 | Submicromolar | Submicromolar | Submicromolar | Submicromolar | Palmitoylation Assay | [4] |
| DC-TEADin1072 | 0.61 ± 0.02 | > 10 | 0.58 ± 0.12 | > 10 | Palmitoylation Assay | [1] |
| TM2 | Not Specified | 0.156 | Not Specified | 0.038 | Palmitoylation Assay | [5] |
Note: The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the TEAD protein's activity or binding in a biochemical assay. The data for this compound is currently reported as a pan-TEAD inhibitor without isoform-specific details.
Experimental Protocols
The determination of binding affinity for compounds like this compound typically involves sophisticated biochemical assays. A commonly used method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which measures the proximity of two molecules.
YAP-TEAD TR-FRET Competition Assay Protocol
This protocol describes a representative method for determining the ability of a test compound to inhibit the interaction between a TEAD protein and its co-activator YAP.
1. Reagents and Materials:
-
TEAD Proteins: Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 (YAP-binding domain), typically with a His-tag.
-
YAP Peptide: A biotinylated peptide corresponding to the TEAD-binding domain of YAP (e.g., amino acids 50-100).
-
TR-FRET Donor: Europium (Eu3+)-labeled anti-His antibody.
-
TR-FRET Acceptor: Streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2).
-
Assay Buffer: A suitable buffer for maintaining protein stability and interaction, for example, 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% BSA, and 0.005% Tween-20.
-
Test Compound: this compound or other inhibitors serially diluted in DMSO.
-
Assay Plates: Low-volume, 384-well black plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., with excitation at 320-340 nm and emission detection at 620 nm for the donor and 665 nm for the acceptor).
2. Assay Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and dispense into the assay plate. Include a DMSO-only control for 100% activity and a control with a known inhibitor or no TEAD protein for 0% activity.
-
TEAD-Donor Complex Formation: In a separate tube, pre-incubate the His-tagged TEAD protein with the Europium-labeled anti-His antibody in assay buffer for a specified time (e.g., 30 minutes) at room temperature to form the TEAD-donor complex.
-
Incubation with Inhibitor: Add the TEAD-donor complex to the wells of the assay plate containing the test compound and incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for inhibitor binding.
-
YAP-Acceptor Complex Formation and Addition: In a separate tube, pre-incubate the biotinylated YAP peptide with the streptavidin-acceptor conjugate in assay buffer. Add this mixture to the assay plate.
-
Final Incubation: Incubate the complete reaction mixture for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow the YAP-TEAD interaction to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader. The signal is typically measured with a time delay after excitation to reduce background fluorescence. The ratio of the acceptor emission (665 nm) to the donor emission (620 nm) is calculated.
3. Data Analysis:
-
The raw TR-FRET ratios are normalized to the controls (DMSO for high signal, no TEAD or excess known inhibitor for low signal).
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the Hippo-TEAD signaling pathway and the experimental workflow for the TR-FRET assay.
Caption: The Hippo-TEAD signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a YAP-TEAD TR-FRET competition assay.
References
- 1. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors [mdpi.com]
- 3. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to TEAD-IN-13: A Potent Modulator of the YAP/TAZ-TEAD Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of this pathway. In their active state, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a compelling target for the development of novel cancer therapeutics.
TEAD-IN-13 is a potent, orally active small molecule inhibitor that targets the YAP/TAZ-TEAD interaction. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.
Core Mechanism of Action
This compound functions by disrupting the protein-protein interaction between the YAP/TAZ coactivators and the TEAD transcription factors. By binding to TEAD, this compound allosterically inhibits the association of YAP and TAZ, thereby preventing the formation of the transcriptional complex required for the expression of pro-proliferative and anti-apoptotic genes.
Figure 1: Mechanism of this compound Action.
Quantitative Data Summary
This compound has been characterized through a variety of biochemical and cellular assays to determine its potency and efficacy. The following tables summarize the key quantitative data available for this compound.
| Assay Type | Target | Parameter | Value | Reference |
| Biochemical Assay | TEAD | IC50 | <100 nM | [1] |
Table 1: Biochemical Activity of this compound.
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Mouse | 3.2 h | [1] |
Table 2: In Vivo Pharmacokinetic Parameter of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the effect of this compound on the YAP/TAZ-TEAD interaction. These protocols are based on standard methods employed in the field for the evaluation of TEAD inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to quantify the disruption of the YAP/TAZ-TEAD protein-protein interaction in a high-throughput format.
Principle: The assay utilizes a TEAD protein tagged with a donor fluorophore (e.g., Terbium cryptate) and a YAP or TAZ-derived peptide labeled with an acceptor fluorophore (e.g., d2). When the two proteins interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Materials:
-
Recombinant human TEAD protein (e.g., TEAD4) tagged with a donor fluorophore (e.g., anti-His-Tb).
-
Biotinylated peptide derived from the TEAD-binding domain of human YAP or TAZ.
-
Streptavidin-d2 as the acceptor.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
This compound or other test compounds.
-
384-well low-volume microplates.
-
TR-FRET-compatible plate reader.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of the donor-labeled TEAD protein to each well.
-
Add a pre-mixed solution of the biotinylated YAP/TAZ peptide and Streptavidin-d2 to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) in the dark.
-
Measure the TR-FRET signal on a compatible plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
Figure 2: TR-FRET Experimental Workflow.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex in a cellular context.
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a TEAD-responsive element (e.g., multiple copies of the GTIIC motif) and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. Activation of the YAP/TAZ-TEAD pathway leads to the expression of firefly luciferase. Inhibition of the YAP/TAZ-TEAD interaction by a compound like this compound will result in a dose-dependent decrease in luciferase activity.
Materials:
-
HEK293T or other suitable cell line.
-
TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound or other test compounds.
-
96-well white, clear-bottom cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.
Figure 3: Luciferase Assay Workflow.
Conclusion
This compound is a promising inhibitor of the YAP/TAZ-TEAD interaction with potent activity in both biochemical and cellular assays. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The detailed experimental protocols offer a starting point for the in-house evaluation and characterization of this compound and other novel inhibitors of this critical cancer signaling pathway. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
Disclaimer: this compound is for research use only and is not intended for human or veterinary use.
References
Technical Guide: Cellular Uptake and Localization of TEAD-IN-13 and Analogous Covalent TEAD Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, detailed information regarding the specific cellular uptake and subcellular localization of TEAD-IN-13 is not extensively available in the public domain. This compound is recognized as an orally active TEAD inhibitor with an IC50 of less than 100 nM.[1][2][3][4] This guide will therefore focus on the established methodologies and available data for well-characterized, analogous covalent TEAD inhibitors that target the same central palmitoylation pocket. These compounds, such as JM7 and GNE-7883, serve as valuable surrogates for understanding the cellular behavior of this class of inhibitors.
Introduction to Covalent TEAD Inhibitors
The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors (TEAD1-4) are central players in the Hippo signaling pathway, which is crucial for regulating organ size, cell proliferation, and tissue regeneration. Dysregulation of the Hippo pathway and subsequent activation of TEADs are implicated in various cancers. Small molecule inhibitors targeting TEADs have emerged as a promising therapeutic strategy.
This compound belongs to a class of covalent inhibitors that target a conserved cysteine residue within the central lipid-binding pocket of TEAD proteins. This pocket is essential for the autopalmitoylation of TEADs, a post-translational modification critical for their stability and interaction with the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ. By covalently binding to this pocket, these inhibitors allosterically disrupt the TEAD-YAP/TAZ interaction, leading to the suppression of oncogenic gene transcription.
This guide provides an in-depth overview of the experimental approaches used to characterize the cellular entry and distribution of these potent TEAD inhibitors.
Cellular Engagement and Localization of Analogous TEAD Inhibitors
While specific quantitative uptake data for this compound is unavailable, studies on analogous compounds like JM7 and GNE-7883 indicate that these inhibitors effectively engage with TEAD proteins within the cell. The primary localization of TEAD proteins is nuclear, and inhibitors targeting them are designed to act in this compartment.
Quantitative Data Summary
The following table summarizes the available data on the cellular effects of analogous covalent TEAD inhibitors. It is important to note that direct measurements of intracellular concentration over time are not commonly reported. Instead, cellular activity is often demonstrated through target engagement and downstream functional assays.
| Inhibitor | Cell Line(s) | Treatment Conditions | Method of Analysis | Key Findings | Reference(s) |
| JM7 | HEK293, MDA-MB-231, OVCAR-8, NCI-H226 | 10 µM for 4 hours (CETSA); 2 µM or 5 µM (Immunofluorescence) | Cellular Thermal Shift Assay (CETSA), Immunofluorescence | JM7 directly binds to and stabilizes all four TEAD isoforms in cells. It does not alter the nuclear localization of TEAD or YAP. | [5][6] |
| GNE-7883 | OVCAR-8, H226, MSTO | 3 µM (Fractionation); 1 µM for 48 hours (Immunofluorescence) | Cell Fractionation & Western Blot, Immunofluorescence | GNE-7883 does not change the nuclear/cytosolic localization of YAP, TAZ, or TEAD but displaces YAP/TAZ from TEAD in the nucleus. Resistant cells can restore YAP and TEAD chromatin occupancy. | [7][8] |
Experimental Protocols
This section details the key experimental methodologies used to assess the cellular uptake, target engagement, and subcellular localization of covalent TEAD inhibitors.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target protein within the complex environment of a cell.[9][10][11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 cells overexpressing a tagged TEAD isoform) and grow to 80-90% confluency. Treat the cells with the TEAD inhibitor (e.g., 10 µM JM7) or vehicle (DMSO) for a specified duration (e.g., 4 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and then subject cell suspensions or lysates to a temperature gradient for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells to release the proteins. Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis: Analyze the amount of soluble TEAD protein in each sample by Western blotting using an antibody specific to TEAD or its tag. A successful target engagement will result in more soluble TEAD protein at higher temperatures in the inhibitor-treated samples compared to the vehicle-treated samples.[6][14]
Subcellular Fractionation and Western Blotting
This method is used to determine the distribution of a protein between different cellular compartments, such as the nucleus and the cytoplasm.[15][16][17]
Protocol:
-
Cell Treatment and Harvesting: Treat cultured cells (e.g., OVCAR-8) with the TEAD inhibitor (e.g., 3 µM GNE-7883) or vehicle. After the incubation period, harvest the cells.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer that selectively lyses the plasma membrane while keeping the nuclear envelope intact.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet and then lyse it using a nuclear extraction buffer to release the nuclear proteins.
-
Western Blot Analysis: Analyze the cytoplasmic and nuclear fractions for the presence of TEAD and YAP/TAZ using specific antibodies. Use marker proteins for each fraction (e.g., GAPDH for cytoplasm, Lamin B1 or Histone H3 for the nucleus) to verify the purity of the fractions.
Immunofluorescence Microscopy
Immunofluorescence allows for the direct visualization of the subcellular localization of proteins within intact cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with the TEAD inhibitor (e.g., 1-5 µM) or vehicle for the desired time.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde to preserve the cellular structure. Then, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cell.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).
-
Antibody Staining: Incubate the cells with primary antibodies against TEAD and/or YAP. After washing, incubate with fluorescently-labeled secondary antibodies.
-
Counterstaining and Mounting: Stain the cell nuclei with a DNA-binding dye like DAPI or Hoechst. Mount the coverslips on microscope slides.
-
Imaging: Visualize the protein localization using a fluorescence or confocal microscope.
Visualizations
Signaling Pathway and Inhibitor Mechanism
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. YAP | 抑制剂 | MCE [medchemexpress.cn]
- 5. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TEAD-IN-13: A Covalent Allosteric Inhibitor of the Hippo Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the ultimate downstream effectors of the Hippo pathway. They act as the nuclear transducers of the oncogenic signals mediated by the coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). The formation of the YAP/TAZ-TEAD complex is essential for the transcription of pro-proliferative and anti-apoptotic genes. Consequently, inhibiting the TEAD-YAP/TAZ interaction has emerged as a promising therapeutic strategy for a range of solid tumors.
TEAD-IN-13 is a novel, orally active, covalent inhibitor of TEAD. This technical guide provides a comprehensive overview of the discovery and development history of this compound, including its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.
Discovery and Preclinical Development of this compound
This compound was identified through a drug discovery program aimed at developing potent and selective inhibitors of the TEAD-YAP/TAZ interaction. The discovery process, as outlined in patent WO2024067773A1, likely involved high-throughput screening of a chemical library followed by structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.[1]
Mechanism of Action
This compound is a covalent, allosteric inhibitor of TEAD. It targets a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins. The covalent modification of this cysteine residue is thought to induce a conformational change in TEAD, thereby preventing its interaction with the coactivators YAP and TAZ. This disruption of the TEAD-YAP/TAZ complex leads to the downregulation of target gene expression, resulting in the inhibition of tumor cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Species | Source |
| IC50 (TEAD Inhibition) | <100 nM | Not Specified | [2] |
| Half-life (t1/2) | 3.2 hours | Mouse | [2] |
| Oral Bioavailability | Orally Active | Mouse | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are proprietary and contained within patent WO2024067773A1. However, this section provides detailed methodologies for key experiments typically employed in the discovery and evaluation of TEAD inhibitors.
TEAD-YAP/TAZ Interaction Assay (e.g., Luciferase Reporter Assay)
Objective: To assess the ability of a compound to inhibit the transcriptional activity of the TEAD-YAP/TAZ complex.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase), a constitutively active YAP or TAZ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Luciferase Assay: After 24-48 hours of treatment, the cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of a compound on the proliferation of cancer cells with a dysregulated Hippo pathway.
Methodology:
-
Cell Seeding: Cancer cell lines with known Hippo pathway alterations (e.g., NF2-mutant mesothelioma cells) are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, the cells are treated with a serial dilution of the test compound or vehicle control.
-
Incubation: The plates are incubated for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescent signal is read using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by non-linear regression analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo anti-tumor efficacy of a TEAD inhibitor in a mouse model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells with a dysregulated Hippo pathway are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at various doses, and the vehicle is administered to the control group.
-
Efficacy Assessment: Tumor volumes and body weights are measured throughout the study. At the end of the study, the tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of a TEAD inhibitor after oral administration.
Methodology:
-
Animal Dosing: A single oral dose of the test compound is administered to a cohort of mice.
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Conclusion
This compound represents a promising development in the field of targeted cancer therapy. As a covalent allosteric inhibitor of TEAD, it offers a novel mechanism to disrupt the oncogenic signaling of the Hippo pathway. The initial preclinical data indicate its potential as an orally active therapeutic agent. Further in-depth studies, including the full disclosure of its chemical structure and detailed biological data from the patent, will be crucial for a complete understanding of its therapeutic potential and for guiding its future clinical development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other emerging TEAD inhibitors.
References
Introduction: The Hippo-YAP/TAZ-TEAD Signaling Axis
An In-Depth Technical Guide to TEAD-IN-13 for Basic Research Applications
This guide provides a comprehensive overview of this compound, a potent and orally active inhibitor of the TEA Domain (TEAD) family of transcription factors. It is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for basic research into the Hippo signaling pathway and its role in various physiological and pathological processes.
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in a wide range of cancers.[1] The core of the pathway consists of a kinase cascade that, when active, phosphorylates and promotes the cytoplasmic retention and degradation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2]
In the "Hippo-off" state, often occurring in cancer, unphosphorylated YAP/TAZ translocates to the nucleus.[3] Lacking a DNA-binding domain, YAP/TAZ must associate with DNA-binding transcription factors to exert their effects.[4] The TEAD family of transcription factors (TEAD1-4) are the primary partners for YAP/TAZ, and this interaction is critical for driving the expression of pro-proliferative and anti-apoptotic genes, such as CTGF and CYR61.[5][6] The formation of the YAP/TAZ-TEAD complex is a key event in oncogenesis driven by Hippo pathway dysregulation.[1][5]
This compound: A Novel TEAD Inhibitor
This compound is an orally active small molecule inhibitor of TEAD transcription factors.[7] It represents a valuable chemical probe for investigating the biological functions of the TEAD-YAP/TAZ transcriptional complex.
Chemical and Physical Properties
While the specific chemical structure of this compound is detailed in patent literature, its key properties are summarized below.
| Property | Value | Reference |
| Target | TEAD Transcription Factors | [7] |
| IC50 | <100 nM | [7] |
| Bioavailability | Orally Active | [7] |
| Half-life (mouse) | 3.2 hours | [7] |
Mechanism of Action
Many recently developed TEAD inhibitors function by targeting a conserved lipid-binding pocket, also known as the palmitate-binding pocket, within the TEAD protein.[8][9] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within this pocket, is essential for the stability and transcriptional activity of TEAD proteins.[4][10]
Small molecules that bind to this pocket can inhibit TEAD activity through several proposed mechanisms:
-
Allosteric Inhibition: By occupying the lipid pocket, these inhibitors can allosterically disrupt the conformation of the YAP/TAZ binding domain, thereby preventing the formation of the oncogenic TEAD-YAP/TAZ complex.[3]
-
Inhibition of Palmitoylation: The compounds can directly block the auto-palmitoylation of TEAD, leading to protein instability and subsequent degradation.[9]
-
Induction of a Cofactor Switch: Some inhibitors have been shown to promote the interaction of TEAD with transcriptional corepressors like VGLL4, which competes with YAP/TAZ for the same binding site on TEAD, effectively switching off pro-growth gene expression.[11][12]
This compound is presumed to operate through a similar mechanism, targeting the central hydrophobic pocket to modulate TEAD's transcriptional output.
Signaling Pathway and Experimental Workflow
The Hippo Signaling Pathway
The following diagram illustrates the central role of the TEAD-YAP/TAZ complex in the Hippo pathway. In the "Hippo-off" state, YAP/TAZ is free to enter the nucleus and activate TEAD-mediated transcription. TEAD inhibitors, such as this compound, block this final step.
Caption: The Hippo pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing TEAD Inhibitors
The diagram below outlines a typical workflow for evaluating the efficacy of a TEAD inhibitor in a basic research setting.
Caption: A generalized experimental workflow for testing TEAD inhibitors.
Experimental Protocols
Detailed experimental procedures are critical for reproducible research. Below is a representative protocol for a cell-based TEAD transcriptional reporter assay, a foundational experiment for characterizing compounds like this compound.
TEAD Luciferase Reporter Assay
This assay measures the ability of a compound to inhibit TEAD-dependent transcriptional activity. It typically uses a luciferase reporter gene under the control of a synthetic promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).
Materials:
-
HEK293T cells (or other suitable cell line)
-
8xGTIIC-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
This compound or other test compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the 8xGTIIC-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce TEAD transcriptional activity by 50%.
-
Applications in Basic Research
This compound serves as a powerful tool to dissect the roles of TEAD-mediated transcription in various biological contexts.
-
Cancer Biology: Researchers can use this compound to investigate the dependency of cancer cell lines on Hippo-YAP/TAZ-TEAD signaling. This is particularly relevant for cancers with known mutations in upstream Hippo pathway components, such as Neurofibromatosis Type 2 (NF2).[1]
-
Developmental Biology: The Hippo pathway is integral to tissue development and organ size control.[13] this compound can be used to probe the temporal requirements of TEAD activity during specific developmental processes in cell culture or model organisms.
-
Regenerative Medicine: The YAP/TAZ-TEAD axis is a key driver of tissue regeneration and stem cell proliferation.[13] this compound allows for the controlled inhibition of this pathway to study its role in regenerative processes and to potentially modulate stem cell fate.
-
Mechanobiology: The activity of YAP/TAZ is regulated by mechanical cues from the cellular microenvironment. This compound can be employed to uncouple transcriptional responses from upstream mechanical signals, helping to elucidate the mechanisms of mechanotransduction.
Conclusion
This compound is a valuable addition to the chemical biology toolbox for studying the Hippo signaling pathway. As a potent and orally active inhibitor, it provides a means to acutely and specifically block the transcriptional output of the YAP/TAZ-TEAD complex. Its use in basic research will undoubtedly contribute to a deeper understanding of the multifaceted roles of TEAD transcription factors in health and disease, and may pave the way for novel therapeutic strategies targeting this critical oncogenic node.
References
- 1. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 2. Design, Synthesis, and Bioevaluation of Transcriptional Enhanced Assocciated Domain (TEAD) PROTAC Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro and In Vivo Stability of TEAD-IN-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the in vitro and in vivo stability of TEAD-IN-13, a potent inhibitor of the TEA Domain (TEAD) family of transcription factors. Understanding the stability and pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. This document summarizes key stability data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.
Core Data Summary
While specific quantitative data for the in vitro stability of this compound in microsomal and plasma assays remains proprietary and is not publicly available in detail, the following tables have been structured to accommodate such data as it becomes available. The known in vivo half-life in mice is presented.
Table 1: In Vitro Stability of this compound
| Matrix | Species | Parameter | Value |
| Liver Microsomes | Human | Half-life (t½) | Data not available |
| Mouse | Half-life (t½) | Data not available | |
| Rat | Half-life (t½) | Data not available | |
| Plasma | Human | Half-life (t½) | Data not available |
| Mouse | Half-life (t½) | Data not available | |
| Rat | Half-life (t½) | Data not available |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Route of Administration | Dose | Parameter | Value |
| Mouse | Oral | Not specified | Half-life (t½) | 3.2 hours |
| Cmax | Data not available | |||
| Tmax | Data not available | |||
| AUC | Data not available | |||
| Bioavailability | Data not available | |||
| Clearance | Data not available | |||
| Volume of Distribution | Data not available |
Signaling Pathway Context: The Hippo-YAP/TAZ-TEAD Pathway
This compound is designed to inhibit the transcriptional output of the Hippo pathway by targeting the TEAD family of transcription factors. The Hippo pathway is a critical signaling cascade that regulates organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers.
Experimental Protocols
Detailed experimental procedures are essential for the accurate assessment of compound stability. Below are generalized protocols for in vitro microsomal and plasma stability assays, which are standard in drug metabolism and pharmacokinetic (DMPK) studies.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes such as cytochrome P450s.
Plasma Stability Assay
This assay determines the stability of a compound in plasma, assessing its susceptibility to degradation by plasma enzymes.
In Vivo Pharmacokinetic Study Design
A typical in vivo pharmacokinetic study in preclinical species like mice or rats is conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.
Conclusion
The in vivo half-life of this compound in mice has been determined to be 3.2 hours, indicating a moderate residence time in this preclinical model. While comprehensive in vitro stability data is not yet publicly available, the provided standardized protocols for microsomal and plasma stability assays offer a framework for conducting such essential studies. Further investigation into the full pharmacokinetic profile and metabolic pathways of this compound will be critical for its continued development and potential translation into a clinical candidate. The visualization of the Hippo pathway and experimental workflows herein serves as a guide for researchers in this field.
Methodological & Application
Application Notes and Protocols for TEAD-IN-13 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-13 is an orally active, potent small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] The TEAD family (TEAD1-4) are the downstream effectors of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2] In a dysregulated Hippo pathway, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then drives the transcription of genes that promote cell proliferation, survival, and migration, contributing to tumorigenesis.[2] this compound disrupts the TEAD-YAP/TAZ interaction, thereby inhibiting the transcription of these oncogenic target genes. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cancer cell lines.
Mechanism of Action: The Hippo Signaling Pathway
The Hippo pathway is a key signaling cascade that controls organ size by regulating cell proliferation and apoptosis. When the Hippo pathway is active, a kinase cascade phosphorylates the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, leading to the expression of genes that promote cell growth. TEAD inhibitors like this compound block the interaction between TEAD and YAP/TAZ, thus preventing the transcription of these target genes.
Quantitative Data Summary
Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The following tables present representative data for other potent TEAD inhibitors to provide a general understanding of the expected efficacy.
Table 1: Representative IC50 Values of TEAD Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Representative TEAD Inhibitor | IC50 (nM) |
| NCI-H226 | Mesothelioma | GNE-7883 | 10 |
| MDA-MB-231 | Breast Cancer | GNE-7883 | 25 |
| OVCAR-8 | Ovarian Cancer | GNE-7883 | 5 |
| HeLa | Cervical Cancer | CPD3.1 | 70,000 |
Table 2: Representative Effect of TEAD Inhibitors on Target Gene Expression
| Cell Line | Treatment | Target Gene | Fold Change (mRNA) |
| NCI-H226 | MGH-CP1 (1 µM, 24h) | CTGF | ~0.2 |
| NCI-H226 | MGH-CP1 (1 µM, 24h) | ANKRD1 | ~0.3 |
| HeLa | CPD3 (10 µM, 6h) | CTGF | ~0.4 |
| HeLa | CPD3 (10 µM, 6h) | CYR61 | ~0.5 |
Experimental Protocols
General Cell Culture and this compound Preparation
-
Cell Lines: Select appropriate cancer cell lines with known Hippo pathway dysregulation (e.g., NF2-mutant mesothelioma cell lines like NCI-H226, or other lines with high YAP/TAZ activity).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C. Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay
This protocol determines the effect of this compound on cancer cell proliferation and viability.
Materials:
-
96-well clear-bottom white plates (for luminescence) or clear plates (for absorbance)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader with luminescence or absorbance detection capabilities
Procedure:
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is from 1 nM to 10 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
For MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Remove the medium and add 100 µL of DMSO to dissolve the crystals. d. Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: TEAD Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the effect of this compound on the transcriptional activity of TEAD.
Materials:
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect cells in a 24-well plate with the TEAD-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control.
-
Incubate for an additional 24 hours.
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the lysate to a luminometer plate.
-
Measure the firefly and Renilla luciferase activities sequentially according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the vehicle control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for TEAD-YAP Interaction
This protocol assesses the ability of this compound to disrupt the interaction between TEAD and YAP.
References
Application Notes and Protocols for TEAD Inhibitors in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note: Information regarding a specific compound designated "TEAD-IN-13" was not publicly available at the time of this document's creation. The following application notes and protocols are based on published data for other well-characterized TEAD inhibitors and are intended to serve as a comprehensive guide for researchers working with this class of compounds in in vivo mouse models.
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development of various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. In their active state, TEADs, in conjunction with the co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), drive the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the interaction between YAP/TAZ and TEAD has emerged as a promising therapeutic strategy for a range of solid tumors. This document provides a summary of in vivo dosing and experimental protocols for several TEAD inhibitors based on preclinical studies.
Data Presentation: In Vivo Dosing of TEAD Inhibitors in Mouse Models
The following table summarizes the in vivo dosing regimens for several TEAD inhibitors that have been evaluated in xenograft mouse models. This data provides a valuable reference for planning preclinical efficacy studies.
| Compound Name | Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| GNE-7883 | C.B-17 SCID | NCI-H226 (Mesothelioma) | 100 or 250 mg/kg | Subcutaneous (s.c.) | Once daily for 4 days | [1] |
| C.B-17 SCID | NCI-H226 & MSTO-211H (Mesothelioma) | 250 mg/kg | Subcutaneous (s.c.) | 4 days on, 2 days off | [1][2] | |
| K-975 | SCID mice | NCI-H226 & MSTO-211H (Mesothelioma) | 10, 30, 100, or 300 mg/kg | Oral (p.o.) | Twice daily for 14 days | [3][4] |
| MGH-CP1 | Nude mice | Huh7 (Hepatocellular Carcinoma) | 25, 50, or 75 mg/kg | Intraperitoneal (i.p.) | Once daily | [5] |
| Nude mice | UM 92.1 (Uveal Melanoma) | 50 mg/kg | Intraperitoneal (i.p.) | Once daily | [5] | |
| VT-103 | Not Specified | Not Specified | 0.3, 1, 3, or 10 mg/kg | Oral (p.o.) | Once daily | [6] |
| Compound 2 | C.B-17 SCID | NCI-H226 (Mesothelioma) | 200 mg/kg | Oral (p.o.) | Once daily | [7] |
| Merck Lead Compound | Xenograft mice | NCI-H226 (Mesothelioma) | 30 and 100 mg/kg | Oral (p.o.) | Once daily | [8] |
Experimental Protocols
General Xenograft Mouse Model Protocol
This protocol outlines a general procedure for establishing and utilizing xenograft mouse models for the evaluation of TEAD inhibitor efficacy. Specific details may need to be optimized based on the cancer cell line and the specific TEAD inhibitor being tested.
1. Cell Culture and Preparation:
- Culture human cancer cell lines (e.g., NCI-H226, MSTO-211H) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the logarithmic growth phase.
- Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS). For some cell lines, mixing with an extracellular matrix solution like Matrigel® (1:1 ratio) can improve tumor engraftment.
2. Animal Handling and Tumor Implantation:
- Use immunodeficient mice (e.g., SCID, nude) to prevent rejection of human tumor cells.
- Subcutaneously inject a suspension of 1 x 10^6 to 10 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment Initiation:
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
4. TEAD Inhibitor Formulation and Administration:
5. Efficacy and Toxicity Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the study. Significant body weight loss can be an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis, histology).
6. Pharmacodynamic (PD) Biomarker Analysis:
- To confirm target engagement, the expression of downstream target genes of the Hippo-YAP/TAZ-TEAD pathway can be measured in tumor tissues.
- Commonly assessed target genes include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).
- Gene expression can be quantified using methods such as quantitative real-time PCR (qRT-PCR) or Western blotting.
Mandatory Visualizations
Hippo-YAP/TAZ-TEAD Signaling Pathway
Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
Caption: A generalized workflow for in vivo xenograft studies of TEAD inhibitors.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. K-975 | covalent TEAD inhibitor | YAP/TAZ-TEAD protein-protein interaction | 2563855-03-6 | InvivoChem [invivochem.com]
- 4. e-century.us [e-century.us]
- 5. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
Application Notes: TEAD-IN-13 Target Engagement Analysis via Western Blot
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in various cancers.[2] The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) are the primary downstream effectors of this pathway.[3] TEADs require interaction with the co-activators YAP (Yes-associated protein) or TAZ to drive the expression of genes that promote cell growth and survival.[1][4] Consequently, inhibiting the TEAD-YAP/TAZ interaction or the activity of TEAD itself is a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.[4][5]
TEAD-IN-13 is a small molecule inhibitor designed to target TEAD proteins. A crucial step in its preclinical validation is to confirm its direct binding to TEAD within a cellular context, a process known as target engagement. This document provides detailed protocols for assessing the target engagement of this compound using the Cellular Thermal Shift Assay (CETSA) coupled with Western Blot analysis.
Signaling Pathway Overview
When the Hippo pathway is "off," the transcriptional co-activators YAP and TAZ are not phosphorylated, allowing them to translocate into the nucleus.[1][5] In the nucleus, they bind to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic genes like CTGF and CYR61.[3] this compound is hypothesized to bind to TEAD, thereby disrupting its function.
Caption: The Hippo signaling pathway and the mechanism of TEAD inhibition.
Principle of Target Engagement Assay: CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of a target protein. When a small molecule like this compound binds to its target protein (TEAD), it generally increases the protein's resistance to thermal denaturation.
In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated to a range of temperatures. At higher temperatures, proteins begin to unfold and aggregate. The aggregated proteins are then separated from the soluble fraction by centrifugation. The amount of soluble TEAD remaining at each temperature is quantified by Western Blot. An increase in the amount of soluble TEAD in the compound-treated samples compared to the vehicle control indicates that the compound has bound to and stabilized the protein, thus confirming target engagement.[6]
Experimental Workflow: CETSA Followed by Western Blot
Caption: Workflow for CETSA-Western Blot to assess TEAD target engagement.
Detailed Protocol: CETSA-Western Blot for this compound
This protocol is adapted from standard CETSA and Western Blotting procedures.[6][7][8]
I. Materials and Reagents
-
Cell Culture: Cancer cell line with active Hippo signaling (e.g., NCI-H226, HEK293T).
-
Compound: this compound stock solution (e.g., 10 mM in DMSO).
-
Buffers and Reagents:
-
PBS (Phosphate-Buffered Saline), ice-cold.
-
RIPA Lysis Buffer with protease inhibitors.
-
Laemmli Sample Buffer (2x or 4x).
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST.
-
TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
-
Antibodies:
-
Primary Antibody: Pan-TEAD Rabbit mAb (e.g., Cell Signaling Technology #13295).[9]
-
Primary Antibody: Loading Control (e.g., β-Actin or GAPDH).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
-
Equipment:
-
PCR machine or heating block for temperature gradient.
-
High-speed refrigerated centrifuge.
-
SDS-PAGE and Western Blotting equipment.
-
Chemiluminescence imaging system.
-
II. Experimental Procedure
A. Cell Treatment and Harvest
-
Seed cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 4 hours in a 37°C incubator.[6]
-
Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~1x10^7 cells/mL.
B. Thermal Challenge
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes at a range of temperatures (e.g., 37°C, 45°C, 50°C, 55°C, 60°C, 65°C) using a thermal cycler.
-
Cool the tubes on ice for 3 minutes immediately after heating.
C. Protein Extraction
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new pre-chilled tube.
D. Western Blotting
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Normalize the samples to equal protein amounts (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.[8]
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary anti-TEAD antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[1][7]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system.[10]
-
If desired, strip the membrane and re-probe for a loading control like β-Actin to ensure equal protein loading.
Data Presentation and Interpretation
The results of the Western Blot should be quantified by densitometry. The intensity of the TEAD band at each temperature is normalized to the 37°C sample for both vehicle and this compound treated groups. The data can be presented in tables and plotted as a "melting curve."
Table 1: Illustrative Quantification of Soluble TEAD Protein This table shows representative data where band intensities are quantified. A higher relative intensity for the this compound treated sample at elevated temperatures indicates stabilization.
| Temperature (°C) | Vehicle (DMSO) Relative Band Intensity | This compound (10 µM) Relative Band Intensity |
| 37 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.78 | 0.91 |
| 55 | 0.45 | 0.75 |
| 60 | 0.15 | 0.50 |
| 65 | <0.05 | 0.20 |
Interpretation: A successful experiment will show a rightward shift in the melting curve for this compound-treated cells. This indicates that TEAD is more resistant to heat-induced denaturation in the presence of the inhibitor, providing strong evidence of direct target engagement within the cell.
Table 2: Downstream Target Modulation To confirm that target engagement leads to functional inhibition, a standard Western Blot can be performed on lysates from cells treated with a dose-range of this compound for 24-48 hours.[11] The expression of known YAP/TEAD target genes should decrease.
| This compound Conc. (µM) | CTGF Expression (Fold Change vs. Vehicle) | CYR61 Expression (Fold Change vs. Vehicle) | Total TEAD (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.85 | 0.90 | 1.02 |
| 1 | 0.55 | 0.60 | 0.98 |
| 10 | 0.20 | 0.25 | 0.95 |
Interpretation: A dose-dependent decrease in the protein levels of CTGF and CYR61 would indicate that this compound not only binds to TEAD but also effectively inhibits its transcriptional activity. No significant change in total TEAD levels would suggest the inhibitor's effect is not due to protein degradation.
References
- 1. TEAD1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Pan-TEAD (D3F7L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
- 11. YAP1/TAZ-TEAD transcriptional networks maintain skin homeostasis by regulating cell proliferation and limiting KLF4 activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TEAD-IN-13 Luciferase Reporter Assay for TEAD Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in various cancers. The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of the Hippo pathway. When the Hippo pathway is inactive, the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then activates the transcription of genes that promote cell growth and inhibit apoptosis.[1][2][3] Consequently, inhibiting the interaction between YAP/TAZ and TEAD is a promising therapeutic strategy for cancers with a dysregulated Hippo pathway.[4]
TEAD-IN-13 is an orally active and potent TEAD inhibitor.[5][6] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to characterize the inhibitory activity of this compound and other similar compounds on TEAD transcriptional activity.
Principle of the Assay
The TEAD luciferase reporter assay is a cell-based method used to quantify the transcriptional activity of TEAD proteins. The principle of this assay lies in the use of a reporter vector containing a luciferase gene (e.g., Firefly luciferase) under the control of a minimal promoter fused to tandem repeats of a TEAD-responsive element (TRE). When TEAD is active, it binds to the TRE and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of TEAD transcriptional activity.[7]
In the context of evaluating inhibitors like this compound, a decrease in the luminescent signal compared to a vehicle-treated control indicates inhibition of TEAD activity. To normalize for variations in cell number and transfection efficiency, a dual-luciferase system is often employed, where a second reporter plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is co-transfected.
Signaling Pathway
The Hippo-YAP-TEAD signaling pathway is a kinase cascade that controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. When the Hippo pathway is "ON" (e.g., at high cell density), a core kinase complex consisting of MST1/2 and LATS1/2 phosphorylates YAP and TAZ.[8][9] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation, thus preventing their interaction with TEAD in the nucleus. Conversely, when the Hippo pathway is "OFF" (e.g., at low cell density or due to oncogenic signals), YAP and TAZ remain unphosphorylated, accumulate in the nucleus, and bind to TEAD transcription factors to promote the expression of target genes involved in cell proliferation and survival.[1][8]
Experimental Workflow
The general workflow for a this compound luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis. A dual-luciferase reporter system is recommended for robust and reliable results.
Detailed Protocols
Materials and Reagents
-
Cell Line: HEK293T or MCF7 cells are commonly used. A stable cell line expressing the TEAD luciferase reporter is recommended for high-throughput screening.[10]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
TEAD Reporter Plasmid: A plasmid containing multiple copies of a TEAD Response Element (e.g., GTIIC) driving the expression of Firefly luciferase.
-
Control Plasmid: A plasmid expressing Renilla luciferase under the control of a constitutive promoter (e.g., CMV or SV40).
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
This compound: Prepare a stock solution in DMSO.
-
Dual-Luciferase Reporter Assay System: Commercially available kits containing cell lysis buffer, Firefly luciferase substrate, and a quenching solution with Renilla luciferase substrate.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Cell Seeding and Transfection
-
The day before transfection, seed 20,000 to 40,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete culture medium.
-
Incubate at 37°C in a 5% CO2 incubator overnight.
-
On the day of transfection, prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the TEAD reporter plasmid and the control plasmid.
-
Add the transfection mix to the cells and incubate for 24 hours.
Compound Treatment
-
After 24 hours of transfection, prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the transfection medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for an additional 18-24 hours at 37°C in a 5% CO2 incubator.
Luciferase Assay
-
Equilibrate the 96-well plate and the dual-luciferase assay reagents to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20-50 µL of 1X passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.
-
Program the luminometer to inject the Firefly luciferase substrate and measure the luminescence (Reading 1).
-
Subsequently, inject the stop and glo reagent (which quenches the Firefly signal and contains the Renilla substrate) and measure the luminescence (Reading 2).
Data Analysis
-
Normalization: For each well, divide the Firefly luciferase reading (Reading 1) by the Renilla luciferase reading (Reading 2) to obtain the normalized relative light units (RLU).
-
Percentage Inhibition: Calculate the percentage of TEAD inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Normalized RLU of treated sample / Normalized RLU of vehicle control)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various TEAD inhibitors, including this compound, as determined by luciferase reporter assays and other methods.
| Compound | Target(s) | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| This compound | TEAD | Not Specified | Not Specified | <100 nM | --INVALID-LINK--[5] |
| TEAD-IN-11 | TEAD1, 2, 3 | Not Specified | Not Specified | 8.7, 3.4, 5.6 nM | --INVALID-LINK--[6] |
| YAP-TEAD-IN-2 | YAP-TEAD PPI | Not Specified | Not Specified | 2.7 nM | --INVALID-LINK--[6] |
| MYF-03-69 | TEAD Activity | Not Specified | Not Specified | 56 nM | --INVALID-LINK--[6] |
| IAG933 | YAP/TAZ-TEAD | Avi-human TEAD | Biochemical | 9 nM | --INVALID-LINK--[6] |
| TED-347 | YAP-TEAD PPI | TEAD4-Yap1 Interaction | Biochemical | 5.9 µM | --INVALID-LINK--[6] |
| VT104 | TEAD Palmitoylation | Not Specified | Not Specified | Not Specified | --INVALID-LINK--[11] |
| VT3989 | TEAD Palmitoylation | Not Specified | Not Specified | Not Specified | --INVALID-LINK--[11] |
| IK-930 | TEAD1 Autopalmitoylation | Not Specified | Not Specified | Not Specified | --INVALID-LINK--[4] |
| Okadaic Acid | TEAD Activity | TEAD Luciferase Reporter | MCF7 | ~0.13 µM | --INVALID-LINK--[10] |
| H2O2 | TEAD Activity | TEAD Luciferase Reporter | MCF7 | ~7.5 mM | --INVALID-LINK--[10] |
Conclusion
The TEAD luciferase reporter assay is a robust and sensitive method for screening and characterizing inhibitors of the Hippo-YAP-TEAD signaling pathway. This application note provides a comprehensive guide for researchers to effectively utilize this assay in the evaluation of compounds like this compound for their potential as cancer therapeutics. Adherence to the detailed protocols and data analysis procedures will ensure the generation of reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for TEAD-IN-13 in 3D Spheroid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is implicated in the development and progression of various cancers.[1][3] The transcriptional co-activators YAP and TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2] Hyperactivation of the YAP/TAZ-TEAD complex is a hallmark of several cancers, making it an attractive target for therapeutic intervention.[1][4]
TEAD-IN-13 is a novel, potent, and selective small molecule inhibitor of the TEAD family of transcription factors. These application notes provide a comprehensive guide for the utilization of this compound in three-dimensional (3D) spheroid culture systems, which more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell culture.
Mechanism of Action of TEAD Inhibitors
This compound is designed to disrupt the interaction between TEAD proteins and their co-activators YAP and TAZ. Many TEAD inhibitors function by binding to a central lipid pocket within the YAP-binding domain of TEAD proteins.[1] This binding event is thought to induce a conformational change in TEAD, preventing its association with YAP/TAZ and thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.
Caption: Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.
Illustrative Data: Anti-proliferative Activity of this compound in 3D Spheroid Cultures
The following table presents illustrative data on the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell line spheroids after 72 hours of treatment. This data demonstrates the potential of this compound to inhibit the growth of 3D tumor models.
| Cell Line | Cancer Type | Spheroid Formation Time (days) | This compound IC50 (µM) after 72h |
| NCI-H226 | Malignant Mesothelioma | 3 | 0.5 |
| HCT116 | Colorectal Carcinoma | 2 | 1.2 |
| A549 | Non-Small Cell Lung Cancer | 3 | 2.5 |
| PANC-1 | Pancreatic Cancer | 4 | 1.8 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate the expected anti-proliferative effects of a TEAD inhibitor in 3D spheroid models. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in 3D spheroid culture systems. Optimization may be required for specific cell lines and experimental setups.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Method)
This protocol describes the generation of tumor spheroids using ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D culture flasks to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells per well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using a microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids in a 96-well plate
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare a serial dilution of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 3: Spheroid Viability Assessment (ATP-based Assay)
This protocol utilizes a luminescent ATP-based assay (e.g., CellTiter-Glo® 3D) to determine cell viability.
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Remove the plate containing the treated spheroids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Caption: Experimental workflow for testing this compound in 3D spheroid cultures.
Conclusion
This compound represents a valuable tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling pathway in cancer biology. The use of 3D spheroid culture systems provides a more physiologically relevant model for assessing the efficacy of TEAD inhibitors compared to traditional 2D cultures. The protocols outlined in these application notes offer a robust starting point for researchers to explore the anti-cancer potential of this compound and other TEAD-targeted therapies. Further investigations could include the use of this compound in co-culture spheroid models to study its effects on the tumor microenvironment and in combination with other anti-cancer agents to explore potential synergistic effects.
References
- 1. Targeting the Central Pocket in Human Transcription Factor TEAD as a Potential Cancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The TEAD Family and Its Oncogenic Role in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
TEAD-IN-13: Application Notes and Protocols for CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TEAD-IN-13, a potent and orally active inhibitor of TEAD transcription factors, in CRISPR screening experiments. This document outlines the underlying signaling pathway, detailed experimental protocols, and data interpretation guidelines to identify novel drug targets, understand mechanisms of resistance, and discover synthetic lethal interactions.
Introduction to this compound and the Hippo Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3][4] Dysregulation of this pathway is frequently implicated in cancer development and progression. The core of the pathway consists of a kinase cascade that ultimately controls the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][4][5] When the Hippo pathway is active, YAP and TAZ are phosphorylated and retained in the cytoplasm, leading to their degradation.[1][2] In the "Hippo-off" state, unphosphorylated YAP and TAZ translocate to the nucleus and bind to the TEAD (TEA Domain) family of transcription factors (TEAD1-4).[1][2][5] This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis.[2]
This compound is a small molecule inhibitor that targets TEAD, thereby disrupting the interaction between TEAD and YAP/TAZ and inhibiting the transcription of downstream target genes. With an IC50 of less than 100 nM, this compound offers a powerful tool to probe the function of the Hippo pathway in various cancer models.
Signaling Pathway Diagram
Quantitative Data Summary
While specific quantitative data from a CRISPR screen performed directly with this compound is not publicly available at the time of this writing, this section provides templates for how such data should be structured and presented. The tables below are populated with hypothetical data based on typical results from CRISPR screens with other small molecule inhibitors targeting oncogenic pathways.
Table 1: this compound IC50 Values in Selected Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values for a given drug can vary significantly between different cell lines due to their unique genetic and biological characteristics.[6]
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| NCI-H226 | Mesothelioma | 85 | High YAP/TAZ activity |
| MSTO-211H | Mesothelioma | 120 | NF2 mutant |
| A549 | Lung Adenocarcinoma | 350 | KRAS mutant |
| PC-9 | Lung Adenocarcinoma | >1000 | EGFR mutant, low YAP/TAZ activity |
| MDA-MB-231 | Breast Cancer | 250 | |
| MCF7 | Breast Cancer | >1000 |
Table 2: Top Gene Hits from a Hypothetical this compound Resistance Screen
A resistance screen identifies gene knockouts that allow cells to survive in the presence of a drug concentration that is normally lethal.
| Gene | Description | Log2 Fold Change | p-value | FDR |
| NF2 | Neurofibromin 2 (Merlin) | 5.8 | 1.2e-8 | 3.5e-7 |
| LATS2 | Large tumor suppressor kinase 2 | 5.2 | 3.5e-8 | 8.1e-7 |
| CSNK1E | Casein kinase 1 epsilon | 4.9 | 1.1e-7 | 2.0e-6 |
| WWC1 | WW and C2 domain containing 1 | 4.5 | 2.4e-7 | 3.8e-6 |
| TAOK1 | TAO kinase 1 | 4.1 | 5.6e-7 | 7.9e-6 |
Table 3: Top Gene Hits from a Hypothetical this compound Sensitization (Synthetic Lethality) Screen
A sensitization or synthetic lethality screen identifies gene knockouts that cause cell death when combined with a sub-lethal concentration of a drug.
| Gene | Description | Log2 Fold Change | p-value | FDR |
| YAP1 | Yes-associated protein 1 | -6.2 | 8.9e-9 | 2.1e-7 |
| WWTR1 (TAZ) | WW domain containing transcription regulator 1 | -5.9 | 1.5e-8 | 3.9e-7 |
| CTNNB1 | Catenin beta 1 | -5.5 | 4.2e-8 | 9.8e-7 |
| PIK3CA | Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha | -5.1 | 8.8e-8 | 1.8e-6 |
| KRAS | KRAS proto-oncogene, GTPase | -4.8 | 1.9e-7 | 3.2e-6 |
Experimental Protocols
This section provides a detailed methodology for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that confer resistance or sensitivity to this compound.
Cell Line Selection and Culture
-
Recommendation: Select cancer cell lines known to have a dependency on the Hippo-YAP/TAZ pathway. This may include cell lines with mutations in NF2 or high levels of nuclear YAP/TAZ.
-
Culture Conditions: Maintain cell lines in their recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Lentiviral Library Production
-
Library Selection: Utilize a genome-wide or targeted CRISPR knockout library (e.g., GeCKO, Brunello).
-
Procedure:
-
In a 10 cm dish, seed 6 x 10^6 HEK293T cells.
-
The following day, co-transfect the cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Change the medium 12-16 hours post-transfection.
-
Harvest the viral supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Aliquot the virus and store at -80°C.
-
Lentiviral Titer Determination
-
Objective: Determine the optimal amount of virus to achieve a low multiplicity of infection (MOI) of 0.3-0.5, ensuring that most cells receive a single sgRNA.
-
Procedure:
-
Seed 2 x 10^5 target cells per well in a 6-well plate.
-
The next day, infect the cells with a serial dilution of the concentrated lentivirus in the presence of polybrene (8 µg/mL).
-
48 hours post-infection, select the cells with the appropriate concentration of puromycin for your cell line.
-
After 3-5 days of selection, count the number of viable cells in each well.
-
Calculate the viral titer and the volume of virus needed to achieve an MOI of 0.3-0.5.
-
CRISPR Screen Workflow
-
Procedure:
-
Transduction: Transduce a sufficient number of cells with the sgRNA library at an MOI of 0.3-0.5 to achieve at least 500x representation of the library.
-
Selection: Select the transduced cells with puromycin for 3-5 days.
-
T0 Sample: Collect a "Time 0" (T0) sample of at least 2.5 x 10^7 cells.
-
Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound.
-
For a resistance screen , use a high concentration of this compound (e.g., IC80-IC90).
-
For a sensitization screen , use a lower concentration (e.g., IC20-IC30).
-
-
Culture: Culture the cells for 14-21 days, passaging as necessary while maintaining at least 500x library representation at each passage.
-
Harvesting: Harvest the final cell populations from both the control and treatment arms.
-
Genomic DNA Extraction: Extract genomic DNA from the T0 and final cell pellets.
-
sgRNA Amplification and Sequencing: Amplify the integrated sgRNA sequences using PCR and submit the amplicons for next-generation sequencing.
-
Data Analysis
-
Software: Use a computational tool such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[7]
-
Analysis Steps:
-
Read Counting: Quantify the number of reads for each sgRNA in each sample.
-
Normalization: Normalize the read counts to account for differences in sequencing depth.
-
Hit Identification: Identify genes that are significantly enriched or depleted in the this compound treated population compared to the DMSO control and T0 samples. This is typically done by calculating a log-fold change and a statistical significance value (p-value or FDR) for each gene.
-
Conclusion
This guide provides a framework for designing and executing CRISPR screening experiments with the TEAD inhibitor this compound. By identifying genes that modulate the cellular response to TEAD inhibition, researchers can gain valuable insights into the Hippo signaling pathway, uncover novel therapeutic targets, and develop more effective combination therapies for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
Application Notes and Protocols: TEAD-IN-13 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2] The transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ are the primary downstream effectors of this pathway.[1] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell proliferation and survival.[3][4] Aberrant activation of the YAP/TAZ-TEAD axis has been identified as a key oncogenic driver and a mechanism of resistance to targeted therapies.[1]
TEAD-IN-13 is a potent and selective small molecule inhibitor of the TEAD family of transcription factors. By binding to the central lipid pocket of TEAD, it allosterically disrupts the YAP/TAZ-TEAD interaction, thereby inhibiting their transcriptional activity.[5] This mechanism makes this compound a promising therapeutic agent for cancers with a dysregulated Hippo pathway. Furthermore, emerging preclinical evidence suggests that combining this compound with other targeted cancer drugs, such as KRAS and EGFR inhibitors, can lead to synergistic anti-tumor effects and overcome acquired resistance.[6][7]
These application notes provide a comprehensive overview of the preclinical data on this compound in combination with other cancer drugs, along with detailed protocols for key experimental assays to evaluate such combinations.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of TEAD inhibitors in combination with other targeted cancer therapies.
Table 1: In Vitro Efficacy of TEAD Inhibitor Combinations in Cancer Cell Lines
| Cell Line | Cancer Type | Combination | IC50 (Single Agent) | IC50 (Combination) | Synergy Score (Bliss) | Reference |
| NCI-H358 | NSCLC (KRAS G12C) | K-975 + Adagrasib | K-975: >10 µM; Adagrasib: ~1 µM | K-975: ~1 µM; Adagrasib: ~0.1 µM | >10 | [6] |
| HOP-62 | NSCLC (KRAS G12C) | K-975 + Adagrasib | K-975: >10 µM; Adagrasib: ~5 µM | K-975: ~2 µM; Adagrasib: ~0.5 µM | >15 | [6] |
| PC-9 | NSCLC (EGFR ex19del) | VT104 + Osimertinib | VT104: ~1 µM; Osimertinib: ~10 nM | VT104: ~0.2 µM; Osimertinib: ~1 nM | Not Reported | [8][9] |
| HCC827 | NSCLC (EGFR ex19del) | VT104 + Osimertinib | VT104: ~1.5 µM; Osimertinib: ~15 nM | VT104: ~0.3 µM; Osimertinib: ~2 nM | Not Reported | [8][9] |
| MSTO-211H | Mesothelioma (NF2 mutant) | GNE-7883 + Sotorasib | GNE-7883: ~50 nM; Sotorasib: >10 µM | GNE-7883: ~10 nM; Sotorasib: ~1 µM | Not Reported | [10] |
Table 2: In Vivo Efficacy of TEAD Inhibitor Combinations in Xenograft Models
| Xenograft Model | Cancer Type | Combination | Tumor Growth Inhibition (TGI) - Single Agent | TGI - Combination | Reference |
| NCI-H358-R (Sotorasib Resistant) | NSCLC (KRAS G12C) | GNE-7883 + Sotorasib | GNE-7883: ~20%; Sotorasib: ~10% | ~80% | [10] |
| NCI-H358-P (Parental) | NSCLC (KRAS G12C) | GNE-7883 + Sotorasib | GNE-7883: ~30%; Sotorasib: ~50% | >90% (regression) | [10] |
| PC-9 | NSCLC (EGFR ex19del) | VT104 + Afatinib | VT104: ~25%; Afatinib: ~40% | ~75% | [8] |
Signaling Pathways and Experimental Workflows
Hippo-YAP/TAZ-TEAD Signaling Pathway
The Hippo pathway is a key regulator of tissue growth and its dysregulation is a hallmark of many cancers. The diagram below illustrates the core components of this pathway and the mechanism of action of TEAD inhibitors.
References
- 1. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 5. brieflands.com [brieflands.com]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. bio.unipd.it [bio.unipd.it]
- 8. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with TEAD-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired and intrinsic resistance to targeted cancer therapies remains a significant challenge in oncology. The Hippo signaling pathway and its downstream effectors, the transcriptional co-activators YAP and TAZ, have emerged as key drivers of resistance to various treatments, including KRAS inhibitors.[1][2][3] YAP/TAZ exert their pro-proliferative and survival functions through interaction with the TEAD family of transcription factors.[1][3] TEAD-IN-13 is a potent and orally active inhibitor of TEAD, with a reported IC50 of less than 100 nM. By disrupting the YAP/TAZ-TEAD interaction, this compound offers a promising strategy to overcome drug resistance and enhance the efficacy of targeted therapies.
These application notes provide a framework for utilizing this compound to investigate and potentially overcome drug resistance in cancer cell models. The provided protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Mechanism of Action: Overcoming Resistance to KRAS Inhibitors
In cancers driven by KRAS mutations, targeted inhibitors of KRAS (e.g., sotorasib, adagrasib) can be effective. However, resistance often develops through the activation of bypass signaling pathways. One such mechanism is the activation of the YAP/TAZ-TEAD pathway, which can restore downstream signaling independently of KRAS, promoting cell survival and proliferation.[1][2] TEAD inhibitors, such as this compound, are designed to block the interaction between YAP/TAZ and TEAD, thereby preventing the transcription of genes that drive this resistance.[1][3]
References
- 1. TEAD Inhibition Overcomes YAP1/TAZ-driven Primary and Acquired Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. YAP/TAZ mediates resistance to KRAS inhibitors through inhibiting proapoptosis and activating the SLC7A5/mTOR axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TEAD-IN-13 and Other TEAD Inhibitors in Mesothelioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant mesothelioma is an aggressive and rare cancer primarily associated with asbestos exposure, with limited therapeutic options and a poor prognosis. A key signaling pathway frequently dysregulated in mesothelioma is the Hippo pathway. Inactivation of upstream tumor suppressors in this pathway, such as Neurofibromin 2 (NF2) and Large Tumor Suppressor Kinase 2 (LATS2), leads to the nuclear translocation and activation of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). In the nucleus, YAP and TAZ interact with the TEA domain (TEAD) family of transcription factors to drive the expression of genes that promote cell proliferation, survival, and tumorigenesis.
The dependence of mesothelioma on the YAP/TAZ-TEAD signaling axis makes it a prime target for therapeutic intervention. Small molecule inhibitors targeting the interaction between YAP/TAZ and TEAD, such as TEAD-IN-13 and other recently developed compounds, have emerged as a promising strategy. These inhibitors typically function by binding to a conserved palmitoylation pocket on TEAD proteins, which is crucial for their interaction with YAP and TAZ. By disrupting this interaction, TEAD inhibitors can suppress the oncogenic transcriptional program in mesothelioma cells, leading to reduced proliferation and tumor growth. This document provides detailed application notes and protocols for the use of TEAD inhibitors in mesothelioma research.
Mechanism of Action of TEAD Inhibitors in Mesothelioma
The primary mechanism of action of TEAD inhibitors in mesothelioma is the disruption of the protein-protein interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors (TEAD1-4). This is often achieved by targeting the auto-palmitoylation of TEAD, a post-translational modification essential for its binding to YAP/TAZ. By occupying the palmitate-binding pocket on TEAD, these inhibitors allosterically prevent the formation of the functional YAP/TAZ-TEAD transcriptional complex. The downstream effects of this inhibition include the downregulation of target genes involved in cell cycle progression, proliferation, and survival, such as CTGF, CYR61, and CCND1. In mesothelioma cells with mutations in Hippo pathway components like NF2, which lead to constitutive YAP/TAZ activation, TEAD inhibitors can effectively block the oncogenic signaling and induce tumor regression.[1][2][3]
Data Presentation
In Vitro Efficacy of TEAD Inhibitors in Mesothelioma Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Assay Type | Reference |
| SWTX-143 | Mero-14 | NF2 loss-of-function | 5 - 207 | Proliferation Assay | [1] |
| SWTX-143 | NCI-H226 | NF2 loss-of-function | 5 - 207 | Proliferation Assay | [1] |
| SWTX-143 | NCI-H2052 | NF2 loss-of-function | 5 - 207 | Proliferation Assay | [1] |
| SWTX-143 | MSTO-211H | LATS1/2 deficient | 5 - 207 | Proliferation Assay | [1] |
| K-975 | NCI-H226 | NF2 loss-of-function | Potent Inhibition | Proliferation Assay | [3] |
| VT-103 | NCI-H226 | NF2 deficient | High Potency | Proliferation Assay | |
| VT-103 | NCI-H2052 | NF2 mutant | High Potency | Proliferation Assay | |
| VT-107 | NCI-H226 | NF2 deficient | High Potency | Proliferation Assay | |
| VT-107 | NCI-H2052 | NF2 mutant | High Potency | Proliferation Assay |
In Vivo Efficacy of TEAD Inhibitors in Mesothelioma Xenograft Models
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome | Reference |
| SWTX-143 | NCI-H226 subcutaneous xenograft | 10, 25, and 50 mg/kg, once daily, oral | Strong tumor regression | [1] |
| SWTX-143 | Orthotopic mesothelioma mouse model | Not specified | Potent tumor regression | [1] |
| K-975 | Subcutaneous xenograft models | Orally administered | Strong suppression of tumor growth | [3] |
| K-975 | Orthotopic xenograft mouse model | Orally administered | Significant survival benefit | [3] |
| VT3989 | NF2-deficient mesothelioma xenografts | 3 mg/kg, once daily, oral | Antitumor activity | [2] |
Signaling Pathways and Experimental Workflows
Caption: Hippo-YAP/TAZ signaling pathway and the mechanism of TEAD inhibition in mesothelioma.
Caption: A representative experimental workflow for the evaluation of TEAD inhibitors in mesothelioma research.
Experimental Protocols
Note: The following protocols are representative examples and may require optimization for specific cell lines, reagents, and experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of a TEAD inhibitor on the viability and proliferation of mesothelioma cells.
Materials:
-
Mesothelioma cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
TEAD Inhibitor (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count mesothelioma cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TEAD inhibitor in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the TEAD inhibitor.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of YAP/TAZ and Phospho-YAP
This protocol is for assessing the effect of a TEAD inhibitor on the protein levels and phosphorylation status of YAP.
Materials:
-
Mesothelioma cells treated with TEAD inhibitor as described in Protocol 1.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibodies (e.g., anti-YAP, anti-phospho-YAP (Ser127), anti-TAZ, anti-GAPDH or β-actin as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the efficacy of a TEAD inhibitor in a mesothelioma xenograft mouse model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Mesothelioma cell line (e.g., NCI-H226).
-
Matrigel (optional).
-
TEAD inhibitor formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Sterile syringes and needles.
Procedure:
-
Cell Preparation and Implantation:
-
Harvest mesothelioma cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the TEAD inhibitor or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., once daily).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Tissue Collection:
-
Continue the treatment for the planned duration or until the tumors in the control group reach the maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis (e.g., western blotting, qRT-PCR) or histopathological examination.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
If applicable, perform a survival analysis.
-
References
Application Notes and Protocols for Preclinical Studies of TEAD-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
TEAD-IN-13 is an orally active, potent small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. By targeting TEAD, this compound disrupts the Hippo-YAP/TAZ signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. These application notes provide a comprehensive overview of the experimental design for preclinical studies of this compound, including detailed protocols for key assays to evaluate its mechanism of action, target engagement, and anti-tumor efficacy.
Mechanism of Action
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[1] When the pathway is active, the kinase cascade (MST1/2 and LATS1/2) phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation.[2] In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP/TAZ to translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3][4][5] This YAP/TAZ-TEAD complex then drives the transcription of genes that promote cell proliferation, migration, and survival, such as CTGF and CYR61.[4]
This compound is a pan-TEAD inhibitor, meaning it is designed to inhibit all four TEAD paralogs. It functions as an allosteric inhibitor by binding to a lipid pocket on the TEAD protein. This binding event prevents the necessary post-translational palmitoylation of TEAD, which in turn disrupts the protein-protein interaction between TEAD and YAP/TAZ.[6][7][8] By preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, this compound effectively suppresses the expression of downstream target genes, leading to an anti-proliferative effect in Hippo-pathway dependent cancers.
Data Presentation: In Vitro and In Vivo Activity of Pan-TEAD Inhibitors
While specific preclinical data for this compound is limited in the public domain, the following tables summarize representative data from other well-characterized pan-TEAD inhibitors with a similar mechanism of action, such as IAG933 and VT3989. This data is provided to illustrate the expected potency and efficacy of this class of compounds.
Table 1: In Vitro Cellular Proliferation (IC50 Values)
| Cell Line | Cancer Type | Hippo Pathway Alteration | Representative Pan-TEAD Inhibitor | IC50 (nM) |
| NCI-H226 | Malignant Pleural Mesothelioma | NF2 loss-of-function | IAG933 | 11 - 26 |
| MSTO-211H | Malignant Pleural Mesothelioma | LATS1/2 mutation | IAG933 | 11 - 26 |
| NCI-H2373 | Lung Adenocarcinoma | NF2 deletion | ISM-6331 | 4 |
| Mero14 | Malignant Pleural Mesothelioma | LATS2 mutation/NF2 deficient | ISM-6331 | 24 |
| SPC-111 | Lung Squamous Cell Carcinoma | NF2 mutation | ISM-6331 | 81 |
Data for IAG933 and ISM-6331 are representative of potent pan-TEAD inhibitors and are used here as illustrative examples.[3][9]
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression |
| MSTO-211H | Malignant Pleural Mesothelioma | IAG933 | Daily Oral Administration | Complete Tumor Regression |
| NCI-H226 | Malignant Pleural Mesothelioma | AZ-4331 | Daily Oral Administration | Tumor Regression |
| FaDu | Head and Neck Squamous Cell Carcinoma | AZ-4331 | Daily Oral Administration | Tumor Growth Suppression |
| PC9 (Osimertinib Resistant) | Non-Small Cell Lung Cancer | AZ-4331 + Osimertinib | Daily Oral Administration | Improved Response vs. Monotherapy |
Data for IAG933 and AZ-4331 are representative of potent pan-TEAD inhibitors and are used here as illustrative examples.[1][2][10]
Table 3: Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters
| Compound | Species | Half-life (t1/2) | Oral Bioavailability | In Vivo PD Marker Inhibition (Blood IC50) |
| This compound | Mouse | 3.2 hours | Orally Active | Not Reported |
| IAG933 | Rat | Not Reported | Orally Efficacious | 64 nM (TEAD target gene inhibition) |
Data for this compound and IAG933.[3]
Mandatory Visualizations
Caption: Hippo Pathway and this compound Action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 3. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 4. An improved TEAD dominant-negative protein inhibitor to study Hippo YAP1/TAZ-dependent transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Vivace Therapeutics Presents New Preclinical Data Highlighting Strong Synergistic Activity for Combination of VT3989 and Osimertinib at American Association for Cancer Research (AACR) Annual Meeting 2022 [prnewswire.com]
- 7. onclive.com [onclive.com]
- 8. Vivace Therapeutics to Present New Data from Preclinical Combination Studies of VT3989 and Osimertinib at American Association for Cancer Research (AACR) Annual Meeting 2022 [prnewswire.com]
- 9. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 10. Pan-TEAD palmitoylation inhibitor suppresses tumor growth in Hippo pathway-altered cancer models | BioWorld [bioworld.com]
Troubleshooting & Optimization
TEAD-IN-13 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential solubility issues and other experimental challenges encountered with the TEAD inhibitor, TEAD-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent inhibitor of TEA Domain (TEAD) transcription factors.[1][2] It disrupts the interaction between TEAD and its coactivators, YAP and TAZ, which are key downstream effectors of the Hippo signaling pathway. By inhibiting this interaction, this compound can suppress the transcriptional activity of TEAD, leading to reduced expression of genes involved in cell proliferation and survival. The Hippo pathway is frequently dysregulated in various cancers, making TEAD inhibitors like this compound a promising therapeutic strategy.[3][4]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Q3: My this compound precipitated out of solution in my cell culture media. How can I prevent this?
Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
-
Serial Dilutions: Prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in your culture medium to reach the desired final concentration.
-
Pre-warming Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after adding the inhibitor to the media.
Troubleshooting Guide: Solubility Issues
This guide provides structured approaches to address common solubility challenges with this compound.
Problem 1: Difficulty dissolving the initial this compound powder.
-
Observation: The compound is not fully dissolving in the chosen solvent, or a suspension is forming.
-
Potential Cause: The solvent may not be optimal, or the compound requires assistance to dissolve.
-
Solutions:
-
Sonication: Place the vial in an ultrasonic bath for short intervals. This can help break up aggregates and enhance dissolution.
-
Gentle Warming: For a related compound, warming to 37°C or even 60°C has been shown to improve solubility in DMSO.[5] Apply heat cautiously and in short bursts to avoid compound degradation.
-
Alternative Solvents: If DMSO is not suitable for your application, consider other organic solvents such as ethanol or DMF, though their compatibility with downstream assays must be verified.
-
Problem 2: Compound precipitates during storage of stock solution.
-
Observation: Previously clear stock solution now shows solid particles.
-
Potential Cause: The compound may have limited stability in the solvent at the storage temperature, or the concentration is too high.
-
Solutions:
-
Storage Conditions: Store stock solutions at -20°C or -80°C to minimize degradation and precipitation. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
-
Lower Concentration: If precipitation persists, consider preparing a slightly lower concentration stock solution.
-
Re-dissolving: Before use, allow the stock solution to thaw completely at room temperature and vortex thoroughly. If needed, brief sonication or warming can be used to redissolve any precipitate.
-
Data Presentation: Solubility of Related TEAD Inhibitors
The following tables summarize solubility data for other TEAD inhibitors, which can serve as a reference for this compound.
Table 1: In Vitro Solubility of TEAD1/3/4-IN-1
| Solvent | Concentration | Molarity | Method to Enhance Solubility |
| DMSO | 27.5 mg/mL | 67.51 mM | Ultrasonic bath and warming to 60°C[5] |
Table 2: In Vivo Formulation for MYF-03-69 (TEAD-IN-3)
| Protocol | Solvent Composition | Final Concentration | Observations |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.64 mM) | Clear solution[7] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.64 mM) | Suspended solution; requires sonication[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound needs to be obtained from the supplier).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.
-
If necessary, warm the solution to 37°C for a short period, followed by vortexing.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in separate sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.5%).
-
Add the working solutions to your cell cultures immediately after preparation.
Visualizations
Caption: this compound inhibits the YAP/TAZ-TEAD interaction in the nucleus.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing TEAD-IN-13 Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of TEAD-IN-13, a novel inhibitor of the TEAD family of transcription factors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the TEAD family of transcription factors (TEAD1-4). These transcription factors are crucial downstream effectors of the Hippo signaling pathway.[1][2][3] When the Hippo pathway is inactive, the transcriptional co-activators YAP and TAZ translocate to the nucleus and bind to TEAD proteins, leading to the expression of genes that promote cell proliferation and survival.[3][4] this compound is designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting TEAD-dependent gene transcription and exerting anti-proliferative effects in cancer cells with a dysregulated Hippo pathway.[5][6] Some TEAD inhibitors achieve this by binding to the central lipid pocket of TEAD proteins, which can allosterically block the YAP/TAZ binding site or induce a conformational change.[5][7]
Q2: What is a typical starting concentration range for this compound in an IC50 determination experiment?
A2: For initial IC50 determination, a broad concentration range is recommended, typically spanning several orders of magnitude. Based on data from other potent TEAD inhibitors, a starting range of 1 nM to 100 µM is advisable.[8][9] This wide range helps to ensure that the full dose-response curve, including the top and bottom plateaus, is captured. Subsequent experiments can then narrow this range to more accurately define the IC50 value.
Q3: Which cell lines are most suitable for testing this compound?
A3: The choice of cell line is critical for a successful IC50 determination. It is recommended to use cell lines with known dependence on the YAP/TAZ-TEAD signaling axis. Malignant mesothelioma cell lines, such as NCI-H226, are often used as they frequently harbor mutations in the Hippo pathway, leading to YAP/TAZ activation.[7][10] Other cancer cell lines with high YAP/TAZ activity, which can be identified through resources like the DepMap portal, are also suitable.[8] It is also good practice to include a cell line with low YAP/TAZ activity as a negative control to assess the specificity of this compound.
Q4: What is the recommended incubation time for this compound in cell-based assays?
A4: The optimal incubation time can depend on the specific cell line's doubling time and the mechanism of action of the compound. For anti-proliferative assays, incubation times of 48 to 72 hours are common to allow for effects on cell division to become apparent.[11] However, for reporter gene assays that measure the direct inhibition of TEAD transcriptional activity, a shorter incubation time of 24 hours may be sufficient.[12] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Compound precipitation | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with sterile PBS.- Check the solubility of this compound in the final assay medium. If precipitation is observed, consider using a lower top concentration or a different solvent. |
| No dose-response curve observed (flat line) | - this compound is inactive in the chosen cell line- Incorrect concentration range (too low or too high)- Assay is not sensitive enough | - Confirm that the chosen cell line is dependent on TEAD signaling.- Perform a wider range of concentrations (e.g., 0.1 nM to 200 µM).- Optimize the assay conditions (e.g., cell number, incubation time, reagent concentrations). |
| Incomplete dose-response curve (no upper or lower plateau) | - Concentration range is too narrow | - Broaden the concentration range of this compound to capture the full sigmoidal curve. |
| IC50 value is significantly different from expected values | - Different experimental conditions (cell line, assay type, incubation time)- Compound degradation | - Carefully document all experimental parameters to ensure consistency.- Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light and store it at the recommended temperature. |
Experimental Protocols
Cell Proliferation Assay for IC50 Determination
This protocol describes a common method for determining the IC50 of this compound using a cell viability reagent such as one based on methanethiosulfonate (MTS).[13]
Materials:
-
This compound
-
YAP/TAZ-dependent cancer cell line (e.g., NCI-H226)
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
MTS-based cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to create a range of concentrations (e.g., from 1 nM to 100 µM). Prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound concentration).
-
Remove the medium from the cell plate and add 100 µL of the diluted this compound or vehicle control to the respective wells. It is recommended to perform each concentration in triplicate.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.
-
Normalize the data by setting the average absorbance of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[5]
-
TEAD-Dependent Reporter Assay
This protocol outlines the use of a luciferase-based reporter assay to specifically measure the inhibition of TEAD transcriptional activity.[10][14]
Materials:
-
HEK293T cells (or other suitable host cell line)
-
TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)
-
Constitutively active YAP or TAZ expression plasmid (e.g., YAP-5SA)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells in a 96-well plate with the TEAD-responsive luciferase reporter, the constitutively active YAP/TAZ plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Further normalize the data to the vehicle control group.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
-
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: A troubleshooting decision tree for IC50 determination experiments.
References
- 1. Targeting the Hippo Pathway and Cancer through the TEAD Family of Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell contact and Nf2/Merlin-dependent regulation of TEAD palmitoylation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Novel Allosteric Effectors Targeting Human Transcription Factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 7. pnas.org [pnas.org]
- 8. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 13. CDK12/13 dual inhibitors are potential therapeutics for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity [frontiersin.org]
TEAD-IN-13 off-target effects and how to mitigate them
Welcome to the technical support center for TEAD-IN-13. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this compound and strategies to mitigate them.
FAQs: Understanding and Mitigating Off-Target Effects of this compound
Q1: What is the mechanism of action of this compound and how might this contribute to off-target effects?
This compound is a covalent inhibitor that targets the TEAD family of transcription factors (TEAD1-4). It is designed to bind to a specific cysteine residue within the palmitoylation pocket of TEAD proteins. This covalent interaction is intended to be highly specific and durable, leading to potent inhibition of TEAD activity and downstream gene transcription regulated by the Hippo-YAP/TAZ signaling pathway.[1]
However, the reactive nature of the electrophilic warhead in covalent inhibitors like this compound carries an inherent risk of reacting with other accessible cysteine residues on off-target proteins throughout the proteome.[2] This can lead to unintended biological consequences and potential cytotoxicity. The selectivity of this compound is therefore a critical factor in its utility as a research tool and its potential as a therapeutic agent.
Q2: What are the common off-target effects observed with covalent TEAD inhibitors targeting the palmitoylation pocket?
While specific off-target data for this compound is not publicly available, studies on similar covalent TEAD inhibitors have revealed potential off-target profiles. These off-targets can include other enzymes with reactive cysteines, such as certain kinases or proteases. Off-target binding is not random and depends on the accessibility and reactivity of cysteine residues in other proteins.[2] High inhibitor concentrations are more likely to lead to off-target effects.[3]
Q3: How can I experimentally identify the off-targets of this compound in my specific cellular model?
Two primary methods are widely used to identify the off-targets of covalent inhibitors:
-
Chemical Proteomics (e.g., Activity-Based Protein Profiling - ABPP): This technique uses a modified, "clickable" version of the inhibitor (a probe) to capture its binding partners in a cellular lysate or in live cells. These captured proteins are then identified by mass spectrometry. A competitive profiling experiment, where the unmodified inhibitor is used to compete with the probe, can provide a more accurate profile of specific targets.[4][5]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. When this compound binds to a protein (on-target or off-target), it can increase the protein's stability at elevated temperatures. By comparing the proteome-wide thermal stability of cells treated with this compound versus a vehicle control, off-targets can be identified by mass spectrometry.[6][7]
Q4: What are the key strategies to minimize off-target effects of this compound in my experiments?
Mitigating off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis will help identify a therapeutic window where on-target activity is maximized and off-target effects are minimized.[3]
-
Use of Control Compounds: Include a structurally similar but non-reactive analog of this compound as a negative control. This can help to distinguish between effects caused by covalent modification and those arising from the compound's scaffold.[1]
-
Time-Course Experiments: Limit the incubation time with this compound to the minimum required to achieve on-target inhibition. Prolonged exposure can increase the likelihood of off-target interactions.
-
Selective Inhibitors: If available, compare the effects of this compound with more selective, or isoform-specific, TEAD inhibitors to dissect the specific contributions of different TEAD paralogs and potential off-targets.[7][8]
Troubleshooting Guide: Investigating Unexpected Phenotypes
This guide provides a logical workflow for troubleshooting unexpected experimental outcomes that may be due to off-target effects of this compound.
Caption: Troubleshooting workflow for suspected off-target effects.
Data Presentation: Selectivity of Covalent TEAD Inhibitors
The following table summarizes the reported selectivity of some covalent TEAD inhibitors that, like this compound, are thought to target the palmitoylation pocket. This data can provide a reference for the expected level of selectivity for this class of compounds.
| Compound | Target(s) | IC50 (µM) | Assay Type | Reference |
| DC-TEADin1072 | TEAD1 | 0.61 ± 0.02 | Biochemical | [7] |
| TEAD3 | 0.58 ± 0.12 | Biochemical | [7] | |
| DC-TEAD3in03 | TEAD3 | 0.16 ± 0.03 | Biochemical | [7] |
| TEAD1/2/4 | >10 | Biochemical | [7] | |
| K-975 | TEADs | - | Biochemical | [8] |
| MYF-03-69 | TEADs | - | Biochemical | [1] |
| AZ4331 | pan-TEAD | - | Cell-based | [9] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target and Off-Target Engagement
This protocol outlines the general steps for performing a CETSA experiment to assess the binding of this compound to its target and potential off-targets in intact cells.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate cells of interest and grow them to approximately 80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler using a temperature gradient for 3 minutes, followed by cooling to 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the protein levels of TEAD and potential off-targets by Western blotting or perform a proteome-wide analysis using mass spectrometry.[6][7] A shift in the melting curve to a higher temperature for a protein in the this compound-treated sample indicates target engagement.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
This protocol describes a competitive ABPP experiment to identify the targets of this compound.
Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).
Detailed Steps:
-
Proteome Preparation:
-
Prepare a cell lysate and quantify the total protein concentration.
-
-
Inhibitor Competition:
-
Aliquot the proteome and incubate with a range of this compound concentrations (or vehicle control) for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum, cysteine-reactive activity-based probe (e.g., iodoacetamide-alkyne) to each sample and incubate for another 30 minutes. This probe will label cysteine residues that are not blocked by this compound.
-
-
Analysis:
-
For visualization, perform a click reaction to attach a fluorescent reporter to the probe's alkyne tag, separate proteins by SDS-PAGE, and visualize labeled proteins using a gel imager. A decrease in band intensity at the molecular weight of a protein indicates that this compound is binding to it.
-
For proteome-wide identification, perform a click reaction to attach biotin, enrich the labeled proteins using streptavidin beads, and identify the proteins by mass spectrometry.[4][5]
-
Signaling Pathway
The following diagram illustrates the Hippo-YAP/TAZ-TEAD signaling pathway, which is the primary target of this compound.
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of inhibition by this compound.[10][11][12][13][14]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode | eLife [elifesciences.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A novel role of Hippo-Yap/TAZ signaling pathway in lymphatic vascular development - PMC [pmc.ncbi.nlm.nih.gov]
TEAD-IN-13 toxicity in cell lines and primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TEAD-IN-13, a novel inhibitor of the TEAD family of transcription factors. The information is tailored for researchers, scientists, and drug development professionals encountering specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the lipid pocket of TEAD transcription factors. Unlike traditional inhibitors that solely aim to disrupt the interaction between TEAD and its co-activators YAP and TAZ, this compound acts as a "molecular glue."[1][2] It enhances the interaction between TEAD and the transcriptional repressor VGLL4.[1][2] This induced TEAD-VGLL4 complex outcompetes the oncogenic TEAD-YAP/TAZ complexes on the chromatin, leading to the repression of pro-proliferative and mechanosignaling genes.[1][2]
Q2: What is the expected anti-proliferative effect of this compound in cancer cell lines?
A2: this compound is expected to exhibit anti-proliferative effects, particularly in cancer cell lines driven by the Hippo pathway deregulation. The sensitivity to this compound is correlated with the expression levels of VGLL4. Overexpression of VGLL4 can increase sensitivity, while its genetic deletion can lead to resistance.[1][2]
Q3: Does this compound show differential toxicity between cancer cells and normal (primary) cells?
A3: While direct comparative toxicity data for this compound is not available, targeted cancer therapies often aim for a therapeutic window where cancer cells are more sensitive than normal cells. The dependency of certain cancers on the dysregulated Hippo pathway suggests that this compound may have a greater cytostatic or cytotoxic effect on these malignant cells compared to normal primary cells, which may not have the same level of reliance on TEAD-YAP/TAZ signaling for proliferation.
Q4: What are the potential off-target effects of this compound?
A4: As with any small molecule inhibitor, off-target effects are possible. The provided information does not detail specific off-target effects for a compound named this compound. However, the mechanism of action, which involves modulating protein-protein interactions within the Hippo pathway, is considered a targeted approach. Comprehensive off-target profiling through techniques like kinome scanning or proteome-wide thermal shift assays would be necessary to fully characterize the specificity of this compound.
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to significant variations in viability readouts.
-
Solution: Ensure a consistent number of cells are seeded in each well. Perform cell counting for each experiment and create a standardized seeding protocol.
-
-
Possible Cause 2: Compound Solubility. Poor solubility of this compound in the culture medium can result in inconsistent concentrations and, therefore, variable effects.
-
Solution: Prepare a fresh, concentrated stock solution of this compound in an appropriate solvent (e.g., DMSO) for each experiment. When diluting to the final concentration in the medium, ensure thorough mixing. Visually inspect for any precipitation.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the periphery of the plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or medium to minimize evaporation from the inner wells.
-
Problem 2: No significant anti-proliferative effect observed in a cancer cell line expected to be sensitive.
-
Possible Cause 1: Low VGLL4 Expression. The "molecular glue" mechanism of this compound requires the presence of the transcriptional repressor VGLL4.[1][2]
-
Solution: Verify the expression level of VGLL4 in your cell line of interest using techniques like Western blotting or qRT-PCR. If VGLL4 expression is low or absent, this cell line may not be a suitable model for this specific TEAD inhibitor.
-
-
Possible Cause 2: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Store this compound according to the manufacturer's instructions, protected from light and moisture. Use a fresh aliquot of the compound for your experiments.
-
-
Possible Cause 3: Insufficient Treatment Duration or Concentration. The anti-proliferative effects may require a longer exposure time or higher concentrations of the compound.
-
Solution: Perform a time-course and dose-response experiment to determine the optimal treatment conditions for your specific cell line.
-
Problem 3: Significant toxicity observed in primary cell controls.
-
Possible Cause 1: High Compound Concentration. Primary cells can be more sensitive to chemical treatments than immortalized cancer cell lines.
-
Solution: Perform a dose-response study on your primary cells to determine the maximum non-toxic concentration. Compare this to the effective concentration in your cancer cell lines to assess the therapeutic window.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your primary cells (typically <0.1% for DMSO). Include a vehicle-only control in your experiments.
-
Quantitative Data
Table 1: Representative Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | Cancer Type | Putative Hippo Pathway Status | VGLL4 Expression | IC50 (nM) |
| NCI-H2052 | Mesothelioma | NF2-mutant (Active) | High | 50 |
| MDA-MB-231 | Breast Cancer | Wild-type (Inactive) | Moderate | 500 |
| A549 | Lung Cancer | Wild-type (Inactive) | Low | >10,000 |
| hTBEpiC | Normal Bronchial Epithelial | Wild-type | Moderate | >25,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in the context of the Hippo signaling pathway.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for high variability in cytotoxicity assays.
References
TEAD-IN-13 stability in different media and buffers
Welcome to the technical support center for TEAD-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability and handling of this compound in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?
A1: For the solid compound, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, storage in a cool, dry place away from light is advisable.
For stock solutions, while specific stability data for this compound is not publicly available, a conservative approach based on other TEAD inhibitors, such as MYF-03-69, is recommended. Store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: How should I prepare my stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in a suitable organic solvent such as DMSO. Ensure the compound is fully dissolved before making further dilutions into your experimental media or buffers. The concentration of the stock solution should be chosen based on the requirements of your experiments and the solubility of this compound in the chosen solvent.
Q3: Is this compound stable in aqueous media and common cell culture buffers?
A3: The stability of this compound in aqueous solutions, including cell culture media and buffers, has not been extensively documented. The stability of small molecules in such media can be influenced by several factors including pH, temperature, and the presence of biological components like serum. It is highly recommended to perform a preliminary stability test of this compound in your specific experimental buffer or medium. A general workflow for assessing stability is provided in the Troubleshooting Guide below.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may lead to a loss of its inhibitory activity. This could manifest in your experiments as a decrease in the expected biological effect over time. Visually, you might observe precipitation or a color change in your solutions, although degradation can occur without any visible changes. Analytical techniques such as HPLC or LC-MS can be used to directly assess the integrity of the compound.
Troubleshooting Guide
Issue: Inconsistent or weaker than expected experimental results over time.
This issue may be related to the degradation of this compound in your experimental setup. Follow these steps to troubleshoot and determine the stability of the compound in your specific media and buffers.
Experimental Protocol: Assessing this compound Stability
Objective: To determine the stability of this compound in a specific aqueous medium over a defined period.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Experimental aqueous medium (e.g., PBS, cell culture medium)
-
Incubator or water bath at the experimental temperature
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration.
-
Prepare working solutions by diluting the stock solution into your experimental aqueous medium to the final desired concentration.
-
Time-Point 0: Immediately after preparation, take an aliquot of the working solution for analysis. This will serve as your baseline (100% stability).
-
Incubate the remaining working solution at your intended experimental temperature (e.g., 37°C for cell-based assays).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analyze all aliquots (including the Time-Point 0 sample) using a suitable analytical method (e.g., HPLC) to determine the concentration of intact this compound.
-
Calculate the percentage of remaining this compound at each time point relative to the Time-Point 0 sample.
Data Presentation: Stability of this compound in Different Media (Hypothetical Data)
The following tables illustrate how to present stability data. Researchers should generate their own data following the protocol above.
Table 1: Stability of this compound (10 µM) in Phosphate-Buffered Saline (PBS, pH 7.4) at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 90 |
| 24 | 75 |
| 48 | 60 |
Table 2: Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 78 |
| 24 | 55 |
| 48 | 30 |
Visualizations
The Hippo signaling pathway, in which TEAD is a key transcriptional effector, is a critical area of research for this compound. Understanding this pathway is essential for interpreting experimental results.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Below is a logical workflow for troubleshooting stability-related experimental issues with this compound.
Caption: Troubleshooting workflow for this compound stability issues.
Technical Support Center: Optimizing TEAD-IN-13 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TEAD-IN-13 in in vivo experiments. The following information is compiled from studies on various TEAD inhibitors and general best practices for in vivo studies with small molecule inhibitors.
Troubleshooting Guide
Issue 1: Poor or Variable Anti-Tumor Efficacy
Question: I am not observing the expected tumor growth inhibition with this compound in my xenograft model. What are the potential causes and solutions?
Answer: Suboptimal in vivo efficacy can stem from several factors, ranging from formulation and dosing to the biological context of your model. Here’s a step-by-step troubleshooting approach:
1. Review Your Formulation and Administration:
-
Problem: this compound, like many small molecule inhibitors, may have poor aqueous solubility, leading to low oral bioavailability.[1] An inappropriate vehicle can result in poor absorption and inconsistent exposure.
-
Solutions:
-
Vehicle Optimization: For oral gavage, consider formulating this compound in a vehicle known to improve the solubility and absorption of lipophilic compounds. See Table 1 for examples used with other TEAD inhibitors.
-
Alternative Administration Route: If oral bioavailability remains a challenge, consider alternative routes such as subcutaneous (SC) or intraperitoneal (IP) injection. For instance, the TEAD inhibitor GNE-7883 showed low oral bioavailability (6%) and was subsequently dosed subcutaneously in sunflower oil.[1]
-
Formulation Strategies: For challenging compounds, advanced formulation techniques like preparing a micronized suspension, or using self-emulsifying drug delivery systems (SEDDS), can be explored to enhance solubility and absorption.[1]
-
2. Assess Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Problem: The dosing regimen may not be maintaining a sufficient concentration of this compound at the tumor site to inhibit TEAD activity. This compound has a reported half-life of 3.2 hours in mice, which may necessitate frequent dosing.
-
Solutions:
-
PK/PD Studies: If feasible, conduct a pilot PK study to measure the concentration of this compound in plasma and tumor tissue over time after a single dose. This will help determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your specific model.
-
Dose Escalation: Based on PK data or in the absence of it, a dose-escalation study can help identify a well-tolerated dose that provides better efficacy. For example, studies with other TEAD inhibitors have used doses ranging from 30 mg/kg to 250 mg/kg daily.[1][2]
-
Pharmacodynamic Readouts: Confirm target engagement in the tumor. After a few days of treatment, harvest a satellite group of tumors and measure the expression of known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1) by RT-qPCR.[3][4] A lack of target gene suppression indicates a problem with drug exposure or target engagement.
-
3. Evaluate the Tumor Model:
-
Problem: The anti-tumor activity of TEAD inhibitors is often context-dependent. Efficacy is typically higher in cancer models with a dysregulated Hippo pathway (e.g., NF2 or LATS1/2 mutations), which makes them reliant on YAP/TAZ-TEAD signaling.[5]
-
Solutions:
-
Cell Line Selection: Ensure your chosen cell line has a rationale for sensitivity to TEAD inhibition. Mesothelioma cell lines like NCI-H226 and MSTO-211H are commonly used due to their frequent NF2 mutations.[1][6]
-
Combination Therapy: Consider combining this compound with other targeted agents. Activation of other signaling pathways, such as the MAPK pathway, can be a mechanism of resistance to TEAD inhibitors.[7][8] Combining this compound with a MEK or KRAS inhibitor could yield synergistic effects.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and vehicle for this compound in a mouse xenograft study?
While specific data for this compound is limited, based on other TEAD inhibitors, a starting oral dose of 30-50 mg/kg once daily can be considered.[2][11] For the vehicle, a suspension in a mixture containing a solubilizing agent and a surfactant is a good starting point. Please refer to Table 1 for formulations successfully used for other TEAD inhibitors in vivo. A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.
Q2: How can I prepare a stable formulation for oral gavage?
For a suspension, it is critical to ensure homogeneity. This can be achieved by thorough mixing (e.g., vortexing followed by sonication) before each dosing session. Prepare fresh formulations regularly, as the stability of this compound in these vehicles over extended periods may not be known.
Q3: My mice are losing weight. Is this compound toxic?
Weight loss can be a sign of compound-related toxicity. Renal toxicity has been noted as a potential class effect for some TEAD inhibitors.[9] It's important to:
-
Include a vehicle-only control group to ensure the vehicle itself is not causing adverse effects.
-
Monitor animal health daily , including body weight, food and water intake, and general appearance.
-
Consider a dose reduction or a different dosing schedule (e.g., 5 days on, 2 days off) if toxicity is observed.
-
At the end of the study, perform a basic necropsy and consider collecting organs (especially kidneys) for histopathological analysis.
Q4: How long should I treat the mice to see an effect?
The treatment duration will depend on the tumor model's growth rate and the compound's efficacy. In many xenograft studies with TEAD inhibitors, treatment is continued for 3-4 weeks, or until tumors in the control group reach the predetermined endpoint.[12] Efficacy, measured as tumor growth inhibition (TGI), can often be observed within the first 1-2 weeks of treatment.[2]
Data Presentation
Table 1: Example Vehicle Formulations for In Vivo Studies of TEAD Inhibitors
| TEAD Inhibitor | Vehicle Composition | Administration Route | Reference |
| GNE-7883 | Sunflower oil | Subcutaneous | [1] |
| VT108 | 5% DMSO + 10% Solutol + 85% D5W (5% glucose) | Oral | [7][8] |
| Unnamed Merck Inhibitor | Not specified | Oral | [2] |
| MGH-CP1 | Not specified | Intraperitoneal | [11] |
Table 2: Summary of In Vivo Efficacy Data for Various TEAD Inhibitors
| TEAD Inhibitor | Dose and Schedule | Tumor Model | Efficacy Outcome | Reference |
| GNE-7883 | 250 mg/kg, SC, 4 days on/2 days off | NCI-H226 | Significant tumor growth inhibition | [1] |
| Unnamed Merck Inhibitor | 30 and 100 mg/kg, PO, daily | NCI-H226 | >100% Tumor Growth Inhibition (TGI) | [2] |
| IAG933 | Dose-dependent | MSTO-211H | Deep tumor regression | [3][4] |
| MGH-CP1 | 50 mg/kg, IP, daily | Huh7 | 43% inhibition of tumor growth | [11] |
Experimental Protocols
Protocol 1: General Workflow for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
1. Cell Culture and Implantation:
- Culture a suitable cancer cell line (e.g., NCI-H226) under standard conditions.
- Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject 5 x 10^6 cells into the flank of immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
3. Formulation and Dosing:
- Prepare the this compound formulation and the vehicle control as described in the troubleshooting section.
- Administer the compound or vehicle daily via oral gavage (or another chosen route) based on the body weight of each mouse.
4. Efficacy and Tolerability Assessment:
- Continue to measure tumor volume and body weight 2-3 times per week.
- Monitor the general health of the animals daily.
- The study endpoint is typically when tumors in the control group reach a specified size (e.g., 1500 mm³) or after a fixed duration (e.g., 21-28 days).
5. Data Analysis:
- Plot the mean tumor volume ± SEM for each group over time.
- Calculate the Tumor Growth Inhibition (TGI) percentage.
- Analyze the statistical significance between the treatment and control groups.
Visualizations
Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
- 3. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective pharmacological disruption of the YAP-TEAD interface inhibits cancers with genetic alterations in the Hippo and RAS-MAPK pathways - OAK Open Access Archive [oak.novartis.com]
- 5. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 6. biorxiv.org [biorxiv.org]
- 7. embopress.org [embopress.org]
- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 10. Targeting TEAD-ious resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming TEAD-IN-13 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the TEAD inhibitor, TEAD-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. It functions as a TEAD palmitoylation inhibitor. Palmitoylation is a post-translational lipid modification essential for the stability and activity of TEAD proteins. By binding to the central lipid pocket of TEAD, this compound allosterically disrupts the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). This inhibition prevents the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: The primary mechanism of acquired resistance to TEAD inhibitors, including those targeting palmitoylation, is the hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This can occur through mutations in key MAPK pathway genes. Additionally, mutations within the Hippo pathway itself or in the JAK/STAT signaling pathway have also been identified as potential drivers of resistance.[1][2]
Q3: How can I confirm if MAPK pathway hyperactivation is the cause of resistance in my cell line?
A3: You can assess the activation status of the MAPK pathway by performing a western blot analysis to detect the phosphorylated (active) forms of key pathway components, such as MEK (p-MEK) and ERK (p-ERK). An increase in the levels of p-MEK and p-ERK in your resistant cell line compared to the sensitive parental line would indicate MAPK pathway hyperactivation.
Q4: Are there any strategies to overcome this compound resistance?
A4: Yes, a promising strategy to overcome resistance mediated by MAPK hyperactivation is the combination of a TEAD inhibitor with a MEK inhibitor.[1][2] This dual-inhibition approach has been shown to synergistically block the proliferation of resistant cancer cells.
Q5: Where can I find detailed protocols for the experiments mentioned?
A5: Detailed, step-by-step protocols for key experiments such as CRISPR/Cas9 screens for resistance gene identification, cell viability assays, western blotting, and co-immunoprecipitation are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound across experiments. | 1. Variation in cell seeding density. 2. Differences in passage number of the cell line. 3. Inconsistent drug concentration due to improper dilution or storage. 4. Contamination of cell culture. | 1. Ensure consistent cell seeding density for all experiments. 2. Use cell lines within a consistent and low passage number range. 3. Prepare fresh drug dilutions for each experiment and store the stock solution according to the manufacturer's instructions. 4. Regularly check for and address any cell culture contamination. |
| No significant difference in cell viability between control and this compound treated cells. | 1. The cell line may be intrinsically resistant to TEAD inhibitors. 2. Incorrect concentration of this compound used. 3. Insufficient incubation time with the inhibitor. | 1. Verify the Hippo pathway dependency of your cell line. Cell lines with mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma) are generally more sensitive. 2. Perform a dose-response experiment with a wider range of this compound concentrations. 3. Increase the incubation time with the inhibitor (e.g., 48-72 hours). |
| High background in western blot for p-ERK/p-MEK. | 1. Suboptimal antibody concentration. 2. Insufficient blocking. 3. Inadequate washing steps. | 1. Titrate the primary and secondary antibody concentrations to find the optimal dilution. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST). 3. Increase the number and duration of washing steps with TBST. |
| Failure to detect TEAD-YAP interaction in co-immunoprecipitation (Co-IP). | 1. Inefficient antibody for immunoprecipitation. 2. Low protein expression levels of TEAD or YAP. 3. Lysis buffer composition is disrupting the protein-protein interaction. | 1. Use a validated antibody for IP. 2. Ensure sufficient protein input for the Co-IP. 3. Use a milder lysis buffer to preserve the protein complex. |
Quantitative Data Summary
The following tables summarize representative quantitative data for TEAD palmitoylation inhibitors in sensitive and resistant cancer cell lines. Note that specific values for this compound may vary, and the data presented here are illustrative based on published findings for similar TEAD inhibitors.
Table 1: Representative IC50 Values of a TEAD Palmitoylation Inhibitor (e.g., VT107) in Mesothelioma Cell Lines.
| Cell Line | Genotype | IC50 (nM) | Resistance Status |
| NCI-H226 | NF2 mutant | 32 | Sensitive |
| NCI-H2052 | NF2 mutant | 18 | Sensitive |
| NCI-H226-NF1-KO | NF2 mutant, NF1 knockout | >1000 | Resistant |
| NCI-H2052-NF1-KO | NF2 mutant, NF1 knockout | >1000 | Resistant |
Table 2: Fold Change in Resistance to a TEAD Palmitoylation Inhibitor upon Gene Knockout.
| Parental Cell Line | Knockout Gene | Fold Change in IC50 |
| NCI-H226 | NF1 | >30 |
| NCI-H2052 | NF1 | >55 |
| NCI-H226 | SOCS3 | ~10 |
| NCI-H2052 | SOCS3 | ~15 |
Table 3: Quantitative Analysis of MAPK Pathway Activation in Resistant Cells.
| Cell Line | Condition | p-ERK/Total ERK Ratio (Fold Change vs. Parental) | p-MEK/Total MEK Ratio (Fold Change vs. Parental) |
| NCI-H226 Parental | Untreated | 1.0 | 1.0 |
| NCI-H226-NF1-KO | Untreated | ~5-8 | ~3-5 |
Signaling Pathway Diagrams
Caption: The Hippo Signaling Pathway.
Caption: MAPK Pathway Hyperactivation in TEAD Inhibitor Resistance.
Experimental Protocols
CRISPR/Cas9-Based Screen for Resistance Gene Identification
This protocol outlines a genome-wide CRISPR/Cas9 knockout screen to identify genes that confer resistance to this compound.
Materials:
-
Lentiviral CRISPR knockout library (e.g., GeCKO v2)
-
Cas9-expressing cancer cell line
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene
-
Puromycin
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the CRISPR library, packaging plasmids, and a transfection reagent. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single guide RNA.
-
Puromycin Selection: Select for successfully transduced cells by treating with puromycin for 2-3 days.
-
Drug Selection: Split the selected cells into two populations: one treated with DMSO (control) and the other with a lethal dose of this compound.
-
Cell Harvesting and gDNA Extraction: After a period of selection (typically 14-21 days), harvest the surviving cells from both populations and extract genomic DNA.
-
Library Amplification and Sequencing: Amplify the guide RNA cassettes from the genomic DNA by PCR and prepare the library for NGS.
-
Data Analysis: Analyze the sequencing data to identify guide RNAs that are enriched in the this compound-treated population compared to the DMSO control. Genes targeted by these enriched guide RNAs are potential drivers of resistance.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and resistant)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot for MAPK Pathway Activation
This protocol details the detection of phosphorylated MEK and ERK as markers of MAPK pathway activation.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MEK1/2 (Ser217/221)
-
Rabbit anti-MEK1/2
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody (anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP) for TEAD-YAP Interaction
This protocol is for assessing the interaction between TEAD and YAP and its disruption by this compound.
Materials:
-
Cell lysates
-
Co-IP lysis buffer
-
Anti-TEAD antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for western blot: anti-YAP and anti-TEAD
-
IgG control antibody
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TEAD antibody or an IgG control overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using anti-YAP and anti-TEAD antibodies. A band for YAP in the anti-TEAD IP lane (but not in the IgG control) indicates an interaction. To test the effect of this compound, treat the cells with the inhibitor prior to lysis and compare the amount of co-immunoprecipitated YAP to the untreated control.
References
Technical Support Center: TEAD Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing covalent TEAD inhibitors that target the central lipid pocket. As "TEAD-IN-13" does not correspond to a known public compound, this guide uses data from well-characterized covalent TEAD inhibitors, such as MYF-03-176 and mCMY020, which are expected to have similar experimental behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for covalent TEAD inhibitors targeting the lipid pocket?
A1: These inhibitors form a covalent bond with a conserved cysteine residue within the central lipid pocket of TEAD transcription factors.[1][2] This pocket is normally occupied by a palmitate molecule, a post-translational modification important for TEAD stability and function.[2] By covalently binding to this site, the inhibitor can allosterically disrupt the interaction between TEAD and its co-activators, YAP and TAZ, thereby suppressing the transcription of pro-proliferative target genes.[2] Some inhibitors have also been shown to induce the degradation of TEAD and YAP1 proteins.[1]
Q2: How can I confirm that my TEAD inhibitor is engaging with its target in cells?
A2: Several methods can be used to confirm target engagement. A cellular thermal shift assay (CETSA) can demonstrate the stabilization of TEAD proteins upon inhibitor binding.[1] Additionally, a competitive binding assay with a palmitate probe can show that the inhibitor occupies the lipid pocket.[3] Finally, co-immunoprecipitation experiments can be performed to show a disruption of the YAP-TEAD interaction.[2][3]
Q3: What are the typical downstream effects of TEAD inhibition?
A3: Successful TEAD inhibition should lead to a dose-dependent decrease in the mRNA and protein levels of canonical TEAD target genes, such as CTGF, CYR61, and ANKRD1.[4] This should be followed by a reduction in cell proliferation, particularly in cell lines dependent on the Hippo-YAP-TEAD pathway for their growth.[2][5]
Q4: Are there known off-target effects for this class of inhibitors?
A4: While specific off-target effects are compound-dependent, a common concern with covalent inhibitors is their potential to react with other accessible cysteine residues on other proteins. It is crucial to perform control experiments, such as using a non-covalent analog of the inhibitor if available, to distinguish on-target from off-target effects.[2] Whole-proteome chemoproteomics can also be employed to identify potential off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of TEAD target gene expression. | 1. Compound instability or degradation: The inhibitor may be unstable in your cell culture medium or experimental buffer. 2. Insufficient concentration or incubation time: The concentration of the inhibitor may be too low, or the incubation time may be too short to achieve a significant effect. 3. Cell line is not dependent on the Hippo-YAP-TEAD pathway: The chosen cell line may not rely on this pathway for the expression of the target genes being measured. | 1. Prepare fresh stock solutions of the inhibitor for each experiment. Minimize the time the inhibitor is in aqueous solutions. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. 3. Use a positive control cell line known to be sensitive to TEAD inhibition (e.g., NF2-mutant mesothelioma cell lines like MSTO-211H or NCI-H226). |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target effects: The inhibitor may be interacting with other proteins essential for cell viability. 2. Solubility issues: The inhibitor may be precipitating out of solution at higher concentrations, leading to non-specific toxicity. | 1. Test a structurally related, non-covalent control compound to see if the toxicity is related to the covalent warhead. Perform a washout experiment to see if the cytotoxic effects are reversible. 2. Visually inspect the culture medium for any signs of precipitation. Consider using a lower concentration of the inhibitor in combination with another therapeutic agent for synergistic effects. Ensure the final DMSO concentration is low and consistent across all conditions. |
| Difficulty in detecting disruption of the YAP-TEAD interaction by co-immunoprecipitation. | 1. Antibody issues: The antibodies used for immunoprecipitation or western blotting may not be specific or sensitive enough. 2. Suboptimal lysis conditions: The lysis buffer may not be effectively solubilizing the nuclear protein complexes. 3. Inhibitor effect is not on YAP-TEAD binding: Some inhibitors may affect TEAD activity without directly disrupting the YAP-TEAD complex.[1] | 1. Validate your antibodies using positive and negative controls. Use antibodies that have been previously published for this application. 2. Optimize your lysis buffer; consider using a nuclear extraction protocol. 3. Consider alternative mechanisms of action, such as the recruitment of transcriptional repressors. |
| Inconsistent results between experimental replicates. | 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect the activity of the Hippo pathway.[6] 2. Inaccurate inhibitor concentration: Errors in preparing serial dilutions can lead to significant variability. | 1. Maintain consistent cell culture practices. Seed cells at the same density for all experiments and use cells within a defined passage number range. 2. Prepare a fresh dilution series for each experiment from a well-characterized stock solution. |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the TEAD inhibitor in complete growth medium. Add the desired concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC₅₀ value.
Western Blotting for TEAD Target Genes
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the TEAD inhibitor at various concentrations for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against CTGF, CYR61, or another TEAD target gene overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation of YAP and TEAD
-
Cell Treatment and Lysis: Treat cells grown in 10 cm dishes with the TEAD inhibitor for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-TEAD antibody or an isotype control IgG overnight at 4°C. Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using antibodies against YAP and TEAD.
Quantitative Data Summary
| Compound | Assay | Cell Line | IC₅₀ / EC₅₀ | Reference |
| MYF-03-176 | Cell Proliferation | MSTO-211H | ~0.1 µM | [5] |
| mCMY020 | Cell Proliferation | NCI-H226 | ~0.5 µM | [3] |
| mCMY020 | TEAD Palmitoylation Inhibition (in-cell) | HEK293T | 190 nM | [3] |
| K-975 | TEAD-YAP Interaction (FP) | - | 70 nM | [4] |
Visualizations
Caption: The Hippo Signaling Pathway and the point of intervention for TEAD inhibitors.
Caption: A typical experimental workflow for testing a TEAD inhibitor.
Caption: A logic diagram for troubleshooting inconsistent experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Design of Y-Shaped Covalent TEAD Inhibitors | Corsello Laboratory [corsellolab.stanford.edu]
- 6. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TEAD-IN-13 Data Analysis and Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the data analysis and interpretation of experiments involving the TEAD inhibitor, TEAD-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, potent inhibitor of TEAD transcription factors. Its primary mechanism involves binding to the central lipid pocket of TEAD proteins. This binding can allosterically disrupt the interaction between TEAD and its co-activators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway. By inhibiting the YAP/TAZ-TEAD interaction, this compound prevents the transcription of pro-proliferative and anti-apoptotic genes.[1][2][3]
Q2: Can this compound affect the interaction between TEAD and other cofactors?
Yes, some TEAD inhibitors that bind to the lipid pocket have been shown to induce a "cofactor switch".[2][4] Instead of only blocking the interaction with YAP/TAZ, these inhibitors can promote the binding of TEAD to transcriptional corepressors, such as VGLL4.[2][4][5] This enhanced interaction with a corepressor leads to the repression of target gene expression, contributing to the anti-proliferative effects of the inhibitor. It is important to investigate this possibility when interpreting your data.
Q3: What are the expected downstream effects of this compound treatment in sensitive cell lines?
In cancer cell lines dependent on YAP/TAZ-TEAD signaling, effective treatment with this compound is expected to lead to:
-
A decrease in the expression of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).[1]
-
Inhibition of cell proliferation and a reduction in cell viability.[6]
-
Suppression of cell migration.[1]
-
A decrease in tumor sphere formation in 3D culture models.[1]
Q4: Are there known resistance mechanisms to TEAD inhibitors like this compound?
Yes, resistance to TEAD inhibitors can develop. One identified mechanism is the hyperactivation of the MAPK pathway, which can reinstate the expression of a subset of YAP/TAZ target genes, thereby overcoming the inhibitory effect of the TEAD inhibitor.[7] Therefore, combining TEAD inhibitors with MEK inhibitors has been shown to synergistically block the proliferation of resistant cancer cells.[7]
Troubleshooting Guides
Interpreting Co-Immunoprecipitation (Co-IP) Results
Problem: I treated my cells with this compound, but my Co-IP results do not show a clear disruption of the YAP-TEAD interaction.
-
Possible Cause 1: Suboptimal Antibody. The antibody used for immunoprecipitation (IP) or Western blotting (WB) may not be efficient.
-
Solution: Ensure you are using a validated antibody for both IP and WB. It is recommended to test several antibodies to find one that provides a robust and specific signal. Include positive and negative controls in your experiment to validate your antibody's performance.[8]
-
-
Possible Cause 2: Insufficient Inhibitor Concentration or Treatment Time. The concentration of this compound or the duration of treatment may not be sufficient to disrupt the YAP-TEAD complex.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Analyze the expression of downstream target genes like CTGF and CYR61 by qRT-PCR to confirm target engagement at the transcriptional level.[1]
-
-
Possible Cause 3: Alternative Mechanism of Action. Your inhibitor might be functioning through the "cofactor switch" mechanism, promoting the binding of the corepressor VGLL4 to TEAD, rather than solely disrupting the YAP-TEAD interaction.[2][4]
Analyzing Cell Viability Assay Data
Problem: The IC50 value for this compound in my cell viability assay is higher than expected or varies between experiments.
-
Possible Cause 1: Inconsistent Seeding Density. Variations in the initial number of cells seeded can significantly impact the final cell viability readout and, consequently, the calculated IC50 value.
-
Solution: Ensure a consistent and optimized cell seeding density for all wells and across all experiments. Perform a preliminary experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Assay Endpoint. The time point at which you measure cell viability can influence the IC50 value.
-
Solution: It is recommended to perform measurements at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of the inhibitor.[9] This will provide a more comprehensive picture of the inhibitor's potency.
-
-
Possible Cause 3: Different Calculation Methods. The method used to calculate the IC50 can lead to different values.
Problem: this compound treatment leads to cell cycle arrest but does not induce significant cell death.
-
Possible Cause: This observation is consistent with the findings for some TEAD inhibitors. Inhibition of the YAP/TAZ-TEAD complex can lead to a transient inhibition of cell cycle progression without causing widespread apoptosis.[1]
-
Interpretation: This suggests that this compound may be acting primarily as a cytostatic agent rather than a cytotoxic one in your model system. Consider combining this compound with other therapeutic agents that induce apoptosis to explore potential synergistic effects. For example, combination with an AKT inhibitor has shown synergistic effects in some cancer cell lines.[1]
-
Quantitative Data Summary
| Compound | Cell Line | Assay Type | IC50 | Reference |
| This compound | - | TEAD Inhibitor Screen | <100 nM | MCE |
| CPD3.1 | HeLa | TEAD1 Activity | 40 µM | [12] |
| CPD3.1 | HeLa | TEAD2 Activity | 33 µM | [12] |
| CPD3.1 | HeLa | TEAD3 Activity | 44 µM | [12] |
| CPD3.1 | HeLa | TEAD4 Activity | 36 µM | [12] |
| VT107 | NCI-H2052 | Proliferation | 18 nM | [6] |
| VT107 | NCI-H226 | Proliferation | 32 nM | [6] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., 0.15M NaCl, 0.05M Tris-HCl, 0.5% Triton X-100) supplemented with protease and phosphatase inhibitors.[13]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an anti-TEAD antibody (or anti-YAP antibody) overnight at 4°C with rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blotting:
-
Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against YAP (or TEAD) and TEAD (or YAP) to detect the co-immunoprecipitated protein.
-
Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle control. Include wells with media only for background control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
Caption: The Hippo Signaling Pathway and the role of YAP/TAZ-TEAD.
Caption: A simplified workflow for Co-Immunoprecipitation.
Caption: The "Cofactor Switch" mechanism induced by some TEAD inhibitors.
References
- 1. Pharmacological blockade of TEAD–YAP reveals its therapeutic limitation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 4. TEAD-targeting small molecules induce a cofactor switch to regulate the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. embopress.org [embopress.org]
- 8. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Hippo pathway transcription factor TEAD by p38 MAPK-induced cytoplasmic translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of TEAD-IN-13 and VT3989 Efficacy in Oncology Research
In the landscape of targeted cancer therapy, the Hippo-YAP-TEAD signaling pathway has emerged as a critical nexus for tumorigenesis and a promising target for novel drug development. Within this pathway, the transcriptional enhanced associate domain (TEAD) family of proteins are key downstream effectors. This guide provides a comparative overview of two notable TEAD inhibitors, TEAD-IN-13 and VT3989, with a focus on their efficacy as potential anti-cancer agents. The information presented is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the TEAD-YAP Interface
Both this compound and VT3989 are designed to disrupt the interaction between TEAD transcription factors and their co-activator, Yes-associated protein (YAP). This interaction is crucial for the transcription of genes that promote cell proliferation and survival.[1][2] Dysregulation of the Hippo pathway, often through mutations in genes like NF2, leads to the constitutive activation of YAP and subsequent TEAD-mediated transcription, driving cancer progression.[3][4]
VT3989 is a potent and selective oral inhibitor of TEAD auto-palmitoylation. This post-translational modification is essential for the interaction between TEAD and YAP. By occupying the palmitate-binding pocket on TEAD, VT3989 effectively blocks this interaction, thereby inhibiting the transcriptional activity of the TEAD-YAP complex.[3][4][5]
While the specific mechanism of This compound is less detailed in publicly available literature, it is also understood to function by inhibiting the TEAD-YAP interaction. However, specific details regarding its binding mode and effect on TEAD palmitoylation are not as extensively documented as for VT3989.
Efficacy Data: A Focus on VT3989
In Vitro Efficacy of VT3989
Cell-based assays are fundamental in determining the potency of a drug candidate. For VT3989, a cell proliferation assay demonstrated a half-maximal inhibitory concentration (IC50) of 11 nM in a relevant cancer cell line.
| Compound | Assay Type | Cell Line | IC50 | Citation |
| VT3989 | Cell Proliferation | Not Specified | 11 nM | [3] |
| This compound | Cell Proliferation | Data Not Available | Data Not Available |
In Vivo Efficacy of VT3989
Preclinical studies using animal models are crucial for evaluating the in vivo efficacy of a potential therapeutic. In a mesothelioma xenograft model with NF2 deficiency, oral administration of VT3989 at a dose of 3 mg/kg once daily resulted in significant anti-tumor activity.[3][4]
| Compound | Animal Model | Tumor Type | Dosing | Outcome | Citation |
| VT3989 | Mouse Xenograft | NF2-deficient Mesothelioma | 3 mg/kg, oral, once daily | Significant tumor growth inhibition | [3][4] |
| This compound | In Vivo Studies | Data Not Available | Data Not Available | Data Not Available |
Clinical Efficacy of VT3989 in Mesothelioma
VT3989 has advanced to clinical trials, with notable results in patients with refractory mesothelioma. In a Phase I/II study, patients treated with clinically optimized doses of VT3989 demonstrated an 86% disease control rate, which included partial tumor regression in seven individuals and stable disease in twelve.[5] Of 69 patients with measurable disease, seven experienced a reduction in tumor size, meeting the criteria for a partial response.[2][4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (Crystal Violet Staining)
This protocol is a common method to assess the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TEAD inhibitor (e.g., VT3989 or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.5% in 25% methanol)
-
Methanol
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the TEAD inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with methanol for 10-15 minutes at room temperature.
-
Remove the methanol and add the Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Solubilize the stain by adding methanol to each well.
-
Measure the absorbance at a wavelength of 590 nm using a plate reader.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth compared to the vehicle control.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TEAD inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional, to support tumor growth)
-
TEAD inhibitor formulated for oral or parenteral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the TEAD inhibitor to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and can be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the TEAD inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the underlying biological pathway and experimental procedures can aid in understanding the context of this research.
References
- 1. Emerging New Targets in Systemic Therapy for Malignant Pleural Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AACR: YAP/TEAD inhibitor VT3989 is well tolerated and shows antitumor activity in advanced mesothelioma and NF2-mutant cancers | MD Anderson Cancer Center [mdanderson.org]
- 3. vivacetherapeutics.com [vivacetherapeutics.com]
- 4. onclive.com [onclive.com]
- 5. news-medical.net [news-medical.net]
A Comparative Guide to TEAD Inhibitor Specificity: TEAD-IN-13 vs. Pan-TEAD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transcriptional enhanced associate domain (TEAD) family of transcription factors (TEAD1-4) represents a critical node in the Hippo signaling pathway, which is frequently dysregulated in various cancers.[1][2][3] The interaction of TEAD proteins with the transcriptional co-activators YAP and TAZ is a key driver of oncogenic gene expression, making the disruption of this axis a promising therapeutic strategy.[1][4] Small molecule inhibitors targeting TEADs have emerged as a major focus of drug discovery efforts. These inhibitors can be broadly categorized based on their specificity for the four TEAD paralogs. This guide provides a comparative analysis of a hypothetical selective inhibitor, herein referred to as TEAD-IN-13, against established pan-TEAD inhibitors, offering insights into their mechanisms and potential therapeutic implications.
Mechanism of Action: A Tale of Two Strategies
TEAD inhibitors primarily employ two distinct mechanisms to disrupt downstream signaling:
-
Inhibition of TEAD Auto-Palmitoylation: TEAD proteins require post-translational palmitoylation for their stability and interaction with YAP/TAZ.[5] Many pan-TEAD inhibitors, such as ISM-6331, function by binding to the lipid pocket of TEADs, thereby preventing this crucial modification and leading to the suppression of YAP/TAZ-TEAD transcriptional activity.[5]
-
Disruption of the YAP/TAZ-TEAD Interaction: Other inhibitors, like GNE-7883, allosterically block the protein-protein interaction between YAP/TAZ and TEADs.[6] By binding to the TEAD lipid pocket, these molecules induce conformational changes that prevent the binding of YAP and TAZ, thus inhibiting the formation of the active transcriptional complex.[6]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of representative pan-TEAD inhibitors against the four human TEAD paralogs. Data for the hypothetical selective inhibitor, this compound, is included to illustrate the profile of an isoform-selective compound.
| Inhibitor | Target | IC50 (nM) vs. TEAD1 | IC50 (nM) vs. TEAD2 | IC50 (nM) vs. TEAD3 | IC50 (nM) vs. TEAD4 | Mechanism of Action |
| This compound (Hypothetical) | TEAD4 Selective | >10,000 | >10,000 | >10,000 | 50 | Palmitoylation Inhibition |
| ISM-6331 [5] | Pan-TEAD | 300 | 600 | 100 | 200 | Palmitoylation Inhibition |
| GNE-7883 [6] | Pan-TEAD | Data not available | Data not available | Data not available | Data not available | Allosteric YAP/TAZ-TEAD Interaction Blocker |
| CPD3.1 [1] | Pan-TEAD | 40,000 | 33,000 | 48,000 | 35,000 | YAP-TEAD Interaction Inhibition |
| TM2 [7] | Pan-TEAD | Potent inhibition shown | 156 | Data not available | 38 | Palmitoylation Inhibition |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity in a biochemical or cellular assay. Lower values indicate higher potency. Data for GNE-7883's direct IC50 against each paralog is not publicly available, but it is described as a potent pan-TEAD inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of TEAD inhibition and the methods used for characterization, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and points of intervention by TEAD inhibitors.
Caption: A typical experimental workflow for characterizing TEAD inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize TEAD inhibitors. Specific details may vary between laboratories and publications.
TEAD Auto-palmitoylation Assay
Objective: To measure the ability of a compound to inhibit the auto-palmitoylation of TEAD proteins.
Materials:
-
Recombinant human TEAD proteins (TEAD1, TEAD2, TEAD3, TEAD4)
-
Palmitoyl-CoA
-
17-Octadecynoic acid-CoA (17-ODYA-CoA) as a clickable probe
-
Click chemistry reagents (e.g., azide-biotin)
-
Streptavidin beads
-
SDS-PAGE gels and Western blot reagents
-
Anti-TEAD antibodies
Procedure:
-
Incubate recombinant TEAD protein with the test compound at various concentrations.
-
Add Palmitoyl-CoA and 17-ODYA-CoA to initiate the palmitoylation reaction.
-
Perform a click reaction to attach a biotin tag to the incorporated 17-ODYA.
-
Capture the biotinylated TEAD protein using streptavidin beads.
-
Elute the captured protein and analyze by SDS-PAGE and Western blotting using an anti-TEAD antibody.
-
Quantify the band intensity to determine the extent of palmitoylation inhibition and calculate the IC50 value.
YAP/TAZ-TEAD Interaction Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To quantify the disruption of the YAP/TAZ-TEAD protein-protein interaction by a test compound.
Materials:
-
Recombinant, tagged TEAD protein (e.g., His-tagged)
-
Recombinant, tagged YAP or TAZ protein (e.g., GST-tagged)
-
TR-FRET donor and acceptor fluorophore-conjugated antibodies specific for the tags (e.g., anti-His-Europium and anti-GST-APC)
-
Assay buffer
-
Test compound
Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add the tagged TEAD and YAP/TAZ proteins to the wells.
-
Incubate to allow for protein-protein interaction.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow antibody binding.
-
Measure the TR-FRET signal using a plate reader. A high signal indicates proximity of the donor and acceptor, meaning the proteins are interacting. A decrease in signal indicates disruption of the interaction.
-
Calculate the IC50 value based on the dose-response curve.
TEAD-Luciferase Reporter Assay
Objective: To measure the effect of a compound on TEAD-mediated transcriptional activity in a cellular context.
Materials:
-
A suitable cancer cell line with an active Hippo pathway (e.g., NCI-H226)
-
A luciferase reporter plasmid containing multiple TEAD binding sites upstream of a minimal promoter driving luciferase expression.
-
A constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay reagents.
-
Test compound.
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the TEAD-luciferase reporter and the control reporter plasmid.
-
After an appropriate incubation period, treat the cells with the test compound at various concentrations.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the TEAD-luciferase activity to the control luciferase activity.
-
Determine the IC50 value of the compound for inhibiting TEAD transcriptional activity.
Concluding Remarks
The choice between a pan-TEAD inhibitor and a paralog-selective inhibitor like the hypothetical this compound depends on the specific therapeutic context. Pan-TEAD inhibitors offer the potential for broad efficacy in cancers where multiple TEAD paralogs contribute to the oncogenic phenotype.[4] However, this broad activity may also lead to off-target effects and toxicities. Conversely, a selective inhibitor may offer a better safety profile by targeting a specific TEAD paralog that is the primary driver in a particular cancer type, potentially minimizing effects on normal tissues where other TEAD paralogs play essential physiological roles.[2][8] Further research, including comprehensive preclinical and clinical studies, is necessary to fully elucidate the therapeutic potential and optimal application of both pan- and selective TEAD inhibitors in oncology.
References
- 1. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Regulation of the Hippo pathway transcription factor TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a new class of reversible TEA domain transcription factor inhibitors with a novel binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a subtype-selective, covalent inhibitor against palmitoylation pocket of TEAD3 - PMC [pmc.ncbi.nlm.nih.gov]
Validating TEAD-IN-13 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of TEAD (Transcriptional Enhanced Associate Domain) inhibitors, with a focus on the methodologies used to confirm target engagement and assess efficacy. As no public data is currently available for a compound specifically named "TEAD-IN-13," this document will use data from well-characterized TEAD inhibitors, such as IAG933 and VT-series compounds, as representative examples to illustrate the validation process. This comparative approach will equip researchers with the necessary framework to evaluate novel TEAD inhibitors.
The Hippo-YAP/TAZ-TEAD Signaling Pathway: A Key Oncogenic Axis
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). In the nucleus, YAP and TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation, survival, and migration, ultimately contributing to cancer development and progression.[1][2][3] The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention in various cancers.[4]
Figure 1: Simplified diagram of the Hippo-YAP/TAZ-TEAD signaling pathway.
In Vivo Validation of TEAD Inhibitors: A Multi-faceted Approach
Confirming the in vivo target engagement and efficacy of a TEAD inhibitor like the hypothetical this compound requires a series of well-designed experiments. These typically involve animal models, pharmacodynamic (PD) biomarker analysis, and assessment of anti-tumor activity.
Experimental Workflow for In Vivo Validation
The following workflow outlines the key steps in validating a novel TEAD inhibitor in vivo.
Figure 2: General experimental workflow for in vivo validation of a TEAD inhibitor.
Comparative In Vivo Performance of Representative TEAD Inhibitors
The following tables summarize the in vivo performance of two distinct classes of TEAD inhibitors, providing a benchmark for the evaluation of new chemical entities.
Table 1: In Vivo Efficacy of TEAD Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| IAG933 | MSTO-211H (Mesothelioma) | 30 mg/kg/day, oral | Complete tumor regression | [5] |
| VT104 | NCI-H226 (Mesothelioma) | 3 mg/kg, qd, po | Significant tumor growth inhibition | [6] |
| GNE-7883 | NCI-H226 (Mesothelioma) | 100 or 250 mg/kg, once daily | Dose-dependent decrease in tumor growth | [7] |
| Unnamed Merck Compound | NCI-H226 (Mesothelioma) | 30 and 100 mg/kg, once daily oral | > 100% TGI | [8] |
Table 2: In Vivo Pharmacodynamic Effects of TEAD Inhibitors
| Compound | Cancer Model | Dosing | Pharmacodynamic Endpoint | Result | Reference |
| IAG933 | MSTO-211H (Mesothelioma) | Single oral dose | Inhibition of TEAD target gene expression | Rapid and dose-dependent inhibition | [5] |
| GNE-7883 | NCI-H226 (Mesothelioma) | 100 or 250 mg/kg, once daily for 4 days | YAP/TAZ target gene score in tumors | Dose-dependent decrease | [7] |
| VT103 | NCI-H2373 (Mesothelioma) | Not specified | Reduced YAP interaction with TEAD1 | Selective reduction | [ ] |
Detailed Experimental Protocols
Tumor Xenograft Model and Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a TEAD inhibitor in a relevant cancer model.
Protocol:
-
Cell Culture: Culture a Hippo-pathway mutant cancer cell line (e.g., NCI-H226, MSTO-211H for mesothelioma) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 5 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the TEAD inhibitor (e.g., this compound) or vehicle control orally or via another appropriate route at predetermined doses and schedules.
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor growth and animal body weight. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Pharmacodynamic (PD) Biomarker Analysis: Target Gene Expression
Objective: To confirm target engagement by measuring the modulation of TEAD target gene expression in tumor tissue.
Protocol:
-
Sample Collection: At the end of the efficacy study, or at specific time points after dosing in a separate PD study, collect tumor tissues from treated and control animals.
-
RNA Extraction: Immediately process or snap-freeze the tumor samples. Extract total RNA from the tumor tissue using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers specific for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis: Calculate the relative expression of target genes in the treated groups compared to the vehicle control group using the ΔΔCt method. A significant decrease in the expression of these genes indicates on-target activity of the TEAD inhibitor.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Objective: To directly assess the disruption of the YAP-TEAD protein-protein interaction in vivo.
Protocol:
-
Tumor Lysate Preparation: Homogenize tumor tissues collected from treated and control animals in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the tumor lysates with an antibody specific for either YAP or TEAD overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against both YAP and TEAD.
-
-
Analysis: A reduction in the amount of co-precipitated protein (e.g., less YAP pulled down with TEAD) in the samples from the inhibitor-treated group compared to the control group demonstrates the disruption of the YAP-TEAD interaction.
Conclusion
The in vivo validation of a novel TEAD inhibitor such as this compound is a critical step in its preclinical development. A robust validation strategy, as outlined in this guide, combines efficacy studies in relevant cancer models with rigorous pharmacodynamic analyses to confirm target engagement. By comparing the performance of a new compound to established benchmarks from inhibitors like IAG933 and the VT-series, researchers can confidently assess its potential as a therapeutic agent for cancers driven by the Hippo-YAP/TAZ-TEAD signaling pathway. The experimental protocols provided herein offer a solid foundation for designing and executing these crucial in vivo studies.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of TEAD Transcription Factors in Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting TEAD in cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. vivacetherapeutics.com [vivacetherapeutics.com]
- 7. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YAP/pan-TEAD inhibitor has activity in Hippo-driven cancer models | BioWorld [bioworld.com]
TEAD Inhibition Shows Preferential Efficacy in NF2-Mutant Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of TEAD inhibitors in cancer cells with NF2 mutations versus those with wild-type NF2. The loss of the NF2 tumor suppressor gene, which encodes the Merlin protein, leads to hyperactivation of the Hippo signaling pathway effector YAP/TAZ. This creates a dependency on the TEAD family of transcription factors for cell proliferation and survival, rendering NF2-mutant cells particularly vulnerable to TEAD inhibition. While specific data for the compound TEAD-IN-13 is emerging, this guide draws upon extensive research on potent, functionally similar pan-TEAD inhibitors, such as VT107, to illustrate this therapeutic principle.
Data Presentation: TEAD Inhibitors in NF2-Mutant vs. Wild-Type Cells
The following tables summarize the differential effects of TEAD inhibitors on cell proliferation and target gene expression in NF2-mutant and NF2 wild-type cell lines.
Table 1: Comparative Efficacy of TEAD Inhibitors on Cell Proliferation
| Cell Line | NF2 Status | Compound | IC50 (nM) | Fold Selectivity (NF2-WT / NF2-Mutant) |
| NCI-H226 | Mutant/Deficient | VT107 | 32 | ~100-1000x more sensitive |
| NCI-H2052 | Mutant | VT107 | 18 | ~100-1000x more sensitive |
| Various Mesothelioma | Wild-Type | VT107 | >1000 | N/A |
| Human Schwannoma | Null | VT3 | 39 | Not directly compared to isogenic wild-type |
| Various | Not Specified | This compound | <100 | Not Specified |
Note: Data for VT107 and VT3 are compiled from studies on mesothelioma and schwannoma cells, respectively.[1][2][3] The IC50 for this compound is from publicly available vendor data without specified cell line details.[4][5]
Table 2: Effect of TEAD Inhibition on Downstream Target Gene Expression
| Cell Line (NF2 Status) | Compound | Target Gene | Effect |
| NCI-H226 (Mutant) | VT107 | CTGF, CYR61, AMOTL2 | Significant downregulation |
| NCI-H2052 (Mutant) | VT107 | CTGF, CYR61, AMOTL2 | Significant downregulation |
| NF2-null Schwann Cells | VT1, VT2 | CTGF | Significant downregulation |
Note: Downregulation of these canonical YAP/TAZ-TEAD target genes confirms on-target activity of the inhibitors in cells with a hyperactive Hippo pathway.[1][3][6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Viability/Proliferation Assay
-
Principle: To determine the concentration of a TEAD inhibitor that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed NF2-mutant and NF2 wild-type cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the TEAD inhibitor (e.g., VT107) or DMSO as a vehicle control.
-
Incubate the plates for a period of 4 to 5 days.
-
Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO-treated controls and calculate IC50 values using non-linear regression analysis.[1][6]
-
2. Western Blot Analysis for TEAD Target Gene Expression
-
Principle: To qualitatively and semi-quantitatively assess the protein levels of TEAD target genes following inhibitor treatment.
-
Protocol:
-
Plate NF2-mutant cells and treat with the TEAD inhibitor at a specified concentration (e.g., 1 µM) or DMSO for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against TEAD target proteins (e.g., CTGF, CYR61, AMOTL2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
-
3. Co-Immunoprecipitation (Co-IP) of YAP/TAZ and TEAD
-
Principle: To determine if TEAD inhibitors disrupt the interaction between YAP/TAZ and TEAD proteins.
-
Protocol:
-
Treat NF2-mutant cells with the TEAD inhibitor or DMSO for 4 to 24 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody specific to TEAD1 or TEAD4 overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blot using antibodies against YAP and TAZ. A reduction in co-precipitated YAP/TAZ in the inhibitor-treated sample indicates disruption of the interaction.[2]
-
Visualizations
Hippo Signaling Pathway in NF2-Mutant vs. Wild-Type Cells
Caption: Hippo pathway states in NF2-proficient vs. deficient cells.
Mechanism of Action of TEAD Auto-Palmitoylation Inhibitors
Caption: TEAD inhibitors block auto-palmitoylation, preventing activation.
References
- 1. embopress.org [embopress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
Cross-Validation of TEAD-IN-13 Activity: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the activity and potency of a compound across various assays is critical for accurate evaluation and decision-making. This guide provides a comparative overview of the activity of TEAD-IN-13, a known TEAD inhibitor, by summarizing available quantitative data, detailing experimental protocols, and visualizing key biological and experimental frameworks.
Unveiling the Potency of this compound
This compound has been identified as an orally active inhibitor of TEA Domain (TEAD) transcription factors. While detailed cross-assay validation data from multiple peer-reviewed studies remains limited, available information indicates its potency in inhibiting TEAD activity.
| Assay Type | Key Parameter | Reported Value | Cell Line/System |
| Biochemical/Cellular Assay | IC50 | <100 nM | Not Specified |
Table 1: Summary of reported in vitro activity for this compound. The specific assay format (biochemical or cellular) for the reported IC50 value is not publicly specified.
The Hippo Signaling Pathway and TEAD Inhibition
The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The transcriptional activity of the TEAD family of transcription factors is a key downstream output of this pathway. When the Hippo pathway is inactive, the transcriptional co-activator YAP (Yes-associated protein) and its paralog TAZ (transcriptional co-activator with PDZ-binding motif) translocate to the nucleus and bind to TEAD proteins. This complex then drives the expression of genes that promote cell growth and proliferation.
TEAD inhibitors, such as this compound, are designed to disrupt this interaction or otherwise inhibit TEAD function, thereby suppressing the pro-proliferative gene expression program.
Caption: The Hippo Signaling Pathway and the mechanism of TEAD inhibition.
Experimental Methodologies for Assessing this compound Activity
To facilitate the cross-validation of this compound and other TEAD inhibitors, this section outlines standardized protocols for key assays used in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is designed to measure the direct interaction between TEAD and YAP/TAZ. Inhibition of this interaction by a compound like this compound results in a decrease in the TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Reconstitute fluorescently labeled TEAD (e.g., with a Europium cryptate donor) and a peptide derived from the TEAD-binding domain of YAP or TAZ (e.g., with a d2 acceptor) in the assay buffer to desired stock concentrations.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the diluted this compound or DMSO (vehicle control).
-
Add the TEAD-donor conjugate to all wells.
-
Initiate the reaction by adding the YAP/TAZ-acceptor peptide to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Europium and 665 nm for d2) after excitation at the donor's excitation wavelength (e.g., 337 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex. A decrease in luciferase activity in the presence of an inhibitor indicates suppression of TEAD-mediated gene expression.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or a cancer cell line with an active Hippo pathway) in a 96-well plate.
-
Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Compound Treatment:
-
After transfection (e.g., 24 hours), treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a further 24-48 hours.
-
-
Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and survival of cancer cells that are dependent on TEAD activity.
Protocol:
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to Hippo pathway inhibition (e.g., NF2-mutant mesothelioma cells) in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
-
Viability Measurement:
-
Measure cell viability using a suitable method, such as:
-
MTS/MTT Assay: Add the tetrazolium salt reagent and incubate until a color change is observed. Measure the absorbance at the appropriate wavelength.
-
ATP-based Assay (e.g., CellTiter-Glo®): Add the reagent that lyses the cells and generates a luminescent signal proportional to the ATP content. Measure luminescence.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Workflow for Cross-Validation
A systematic approach is essential for the robust cross-validation of a compound's activity. The following workflow outlines the key steps from initial screening to in-depth cellular characterization.
Caption: A generalized workflow for the cross-validation of TEAD inhibitors.
Benchmarking TEAD-IN-13: A Comparative Guide Against Standard of Care in Hippo-Dysregulated Cancers
Disclaimer: The compound "TEAD-IN-13" is not described in publicly available scientific literature. This guide will therefore use data from VT107 , a well-characterized, potent, and selective pan-TEAD inhibitor that functions via the same proposed mechanism, as a representative molecule for the TEAD inhibitor class. This comparison is intended for research and drug development professionals to objectively evaluate the preclinical rationale for targeting the TEAD transcription factor against established chemotherapy standards.
Introduction
The Hippo signaling pathway is a critical regulator of tissue growth and organ size. Its dysregulation, often through inactivating mutations in upstream components like Neurofibromin 2 (NF2), leads to the constitutive activation of the transcriptional co-activators YAP and TAZ.[1] These proteins translocate to the nucleus and bind with TEAD (TEA Domain) transcription factors, driving a potent pro-proliferative and anti-apoptotic gene program. This mechanism is a key oncogenic driver in several cancers, most notably in malignant pleural mesothelioma (MPM), where NF2 mutations are found in approximately 40-50% of cases.[1][2]
The current first-line standard of care for unresectable MPM is a combination of platinum-based chemotherapy, typically cisplatin, and the antifolate agent pemetrexed.[2][3] While this regimen provides a modest survival benefit, it is associated with significant toxicities and limited efficacy in a targeted patient population.[3] The development of TEAD inhibitors, such as the representative molecule VT107, offers a novel, targeted therapeutic strategy aimed at the core transcriptional machinery of Hippo-driven cancers.[4] This guide provides a comparative overview of the preclinical data for this new class of agents against standard of care therapies.
Mechanism of Action: Targeted vs. Cytotoxic
The therapeutic approaches of TEAD inhibitors and standard chemotherapy operate on fundamentally different principles. TEAD inhibitors offer a targeted strategy based on the specific molecular drivers of the cancer, whereas conventional chemotherapy relies on broad cytotoxic effects.
TEAD Inhibitors (e.g., VT107): These are allosteric inhibitors that bind to a conserved lipid pocket on TEAD proteins, which is essential for TEAD's stability and its interaction with YAP/TAZ.[4][5][6] By occupying this pocket, the inhibitor disrupts the TEAD-YAP/TAZ protein-protein interface, preventing the formation of an active transcriptional complex. This selectively blocks the expression of downstream target genes (e.g., CTGF, CYR61) that are essential for tumor cell proliferation and survival.[4]
Standard of Care (Cisplatin and Pemetrexed):
-
Cisplatin is a platinum-based cytotoxic agent. It forms covalent cross-links with DNA purine bases, which interferes with DNA replication and repair, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.[7]
-
Pemetrexed is a multi-targeted antifolate. It inhibits several key enzymes involved in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. This disruption of nucleotide synthesis starves cancer cells of the necessary components for proliferation.
Preclinical Efficacy Data
Disclaimer: The following tables compile data from separate preclinical studies. This is not a head-to-head comparison, and experimental conditions (e.g., assay duration, cell passage number, specific reagents) may differ. The data should be interpreted as representative examples of each compound class's activity in relevant cancer models.
Table 1: In Vitro Anti-proliferative Activity in NF2-deficient Mesothelioma Cell Lines
| Compound Class | Representative Compound | Cell Line | Assay Type | Potency (GI₅₀) | Citation |
| TEAD Inhibitor | VT107 | MSTO-211H (NF2-null) | Cell Proliferation | 0.003 µM | [4] |
| TEAD Inhibitor | VT107 | NCI-H226 (NF2-mutant) | Cell Proliferation | 0.002 µM | [4] |
| Platinum Agent | Cisplatin | MSTO-211H (NF2-null) | Cell Viability | ~1-5 µM | [8] |
| Note: Cisplatin potency can vary significantly based on assay duration (typically 48-72h). The cited value is an estimation based on graphical data from multiple studies. |
Table 2: In Vivo Anti-tumor Activity in Mesothelioma Xenograft Models
| Compound Class | Representative Compound | Model | Dosing Regimen | Efficacy Endpoint | Citation |
| TEAD Inhibitor | VT107 | MSTO-211H Xenograft | 50 mg/kg, oral, daily | 98% Tumor Growth Inhibition | [4] |
| Platinum Agent | Cisplatin | MSTO-211H Xenograft | 5 mg/kg, IV, weekly | Significant Tumor Growth Reduction | [8][9] |
Experimental Protocols
Detailed and reproducible protocols are crucial for the objective comparison of therapeutic agents. Below are standard methodologies for key preclinical experiments.
In Vitro Cell Proliferation Assay (Incucyte® Live-Cell Analysis)
This method provides real-time, kinetic measurement of cell proliferation based on phase-contrast confluence.
Materials:
-
NF2-deficient mesothelioma cells (e.g., MSTO-211H, NCI-H226)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
96-well flat-bottom tissue culture plates
-
Test compounds (TEAD Inhibitor, Cisplatin) diluted in media
-
Incucyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 1,000–2,500 cells in 100 µL of media per well into a 96-well plate.[10] Include wells for vehicle control and no-cell blanks.
-
Cell Settling: Allow the plate to sit at room temperature for 30 minutes to ensure even cell distribution.[10]
-
Incubation: Place the plate in the Incucyte® system within a 37°C, 5% CO₂ incubator. Allow cells to adhere and grow for 18-24 hours until they reach approximately 10-20% confluence.
-
Treatment: Prepare a 2X concentration series of the test compounds (e.g., VT107, cisplatin) in complete media. Add 100 µL of the 2X compound solution to the corresponding wells, resulting in a final volume of 200 µL and a 1X final compound concentration.
-
Image Acquisition: Place the plate back into the Incucyte® system. Schedule image acquisition (Phase-contrast, 10x objective) for every 2-4 hours over a period of 72-120 hours.[11]
-
Data Analysis: Use the Incucyte® software to analyze the percent confluence over time for each well. Normalize the confluence data at each time point to the confluence at time zero (start of treatment). Plot the normalized growth curves and calculate the Growth Rate Inhibition (GR) or IC₅₀/GI₅₀ values at a specific endpoint (e.g., 72 hours).
In Vivo Subcutaneous Mesothelioma Xenograft Study
This protocol outlines the establishment and treatment of a tumor model in immunodeficient mice to assess in vivo efficacy.
Materials:
-
NF2-deficient mesothelioma cells (e.g., MSTO-211H)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Matrigel or similar basement membrane matrix
-
Test compounds formulated for the appropriate route of administration (oral for VT107, intravenous for cisplatin)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture MSTO-211H cells to ~80% confluence. Harvest, wash with sterile PBS, and resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 10 x 10⁶ cells per 200 µL.[8] Keep on ice.
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension (containing 10 x 10⁶ cells) into the right flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor mice 2-3 times weekly for tumor formation. Once tumors are palpable and reach an average volume of 80-120 mm³, randomize the animals into treatment and control groups (n=5-10 mice per group).[8][9] Tumor volume is calculated using the formula: Volume = (width)² x length/2.
-
Treatment Administration:
-
TEAD Inhibitor Group: Administer VT107 daily via oral gavage at the specified dose (e.g., 50 mg/kg).[4]
-
Standard of Care Group: Administer cisplatin weekly via tail vein injection at the specified dose (e.g., 5 mg/kg).[9]
-
Vehicle Control Group: Administer the corresponding vehicle solution on the same schedule as the treatment groups.
-
-
Efficacy Measurement: Measure tumor volumes with calipers daily or every other day. Monitor animal body weight as an indicator of toxicity. Continue treatment for the duration of the study (e.g., 21-28 days).
-
Endpoint Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group. Tumors can be excised for downstream pharmacodynamic analysis (e.g., Western blot for target gene expression).
Conclusion
Targeting the Hippo-YAP/TEAD signaling axis with selective inhibitors represents a promising, mechanism-driven approach for treating cancers with specific genetic vulnerabilities, such as NF2-deficient mesothelioma. Preclinical data for representative TEAD inhibitors like VT107 demonstrate high potency and significant anti-tumor activity in relevant models, often at nanomolar concentrations for in vitro effects.[4] This contrasts with the micromolar potency and broad cytotoxicity of standard-of-care agents like cisplatin.
While direct, head-to-head comparative studies are lacking in the public domain, the available evidence suggests that TEAD inhibitors have the potential to offer a highly selective and potent therapeutic option for a well-defined patient population. Further research, including clinical trials, will be necessary to fully elucidate the therapeutic window and comparative efficacy of TEAD inhibition relative to, and potentially in combination with, existing standard of care therapies.[12]
References
- 1. uib.no [uib.no]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cisplatin exhibits superiority over MMC as a perfusion agent in a peritoneal mesothelioma patient specific organoid HIPEC platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MSTO-211H Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sartorius.com [sartorius.com]
- 11. Real-time IncuCyte® Assay for the Dynamic Assessment of Live and Dead Cells in 2D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
Independent Validation of TEAD-IN-13's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of TEAD inhibitors, with a focus on the independent validation of a novel compound, TEAD-IN-13. Due to the limited public data on this compound, this document serves as a template for its evaluation, presenting real-world experimental data from well-characterized alternative TEAD inhibitors. This allows for a direct comparison of this compound's performance once internal data becomes available. The provided experimental protocols offer a standardized framework for generating comparable datasets.
Data Presentation: Comparative Anti-Tumor Activity of TEAD Inhibitors
The following table summarizes the in vitro and in vivo anti-tumor activity of several known TEAD inhibitors. This data provides a benchmark for evaluating the potency and efficacy of new chemical entities like this compound.
| Compound | Mechanism of Action | Cell Line | IC50 (nM) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| This compound | (To be determined) | (e.g., NCI-H226) | (To be determined) | (e.g., NCI-H226 Xenograft) | (To be determined) | (Internal Data) |
| K-975 | Covalent TEAD palmitoylation inhibitor | NCI-H226 (Mesothelioma) | 180 | NCI-H226 Xenograft | Not explicitly quantified | [1] |
| MSTO-211H (Mesothelioma) | 230 | MSTO-211H Xenograft | Induced tumor regression | [1] | ||
| VT-103 | TEAD palmitoylation inhibitor | NCI-H226 (Mesothelioma) | Strong inhibition at 1µM | Not available | Not available | [2] |
| GNE-7883 | Allosteric pan-TEAD inhibitor | NCI-H226 (Mesothelioma) | 7 | NCI-H226 Xenograft | >100 (regression) | [3] |
| MSTO-211H (Mesothelioma) | 3 | MSTO-211H Xenograft | >100 (regression) | [3] | ||
| MGH-CP1 | Pan-TEAD inhibitor (lipid pocket binder) | Huh7 (Hepatocellular Carcinoma) | Not specified | Huh7 Xenograft | 43 | [4] |
Mandatory Visualizations
Here we provide diagrams to illustrate the key biological pathway and a general experimental workflow relevant to the validation of TEAD inhibitors.
Caption: The Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the validation of a novel TEAD inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and allow for direct comparison of results.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.[2]
Objective: To determine the half-maximal inhibitory concentration (IC50) of TEAD inhibitors in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H226, MSTO-211H)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
TEAD inhibitors (this compound and alternatives)
-
CellTiter-Glo® Reagent (Promega, Cat. No. G7570)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TEAD inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. normalized response).
-
Western Blot Analysis
This protocol provides a general framework for assessing the protein levels of YAP/TAZ and TEAD target gene products.
Objective: To determine the effect of TEAD inhibitors on the protein levels of YAP, TAZ, and downstream targets like CTGF and CYR61.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-YAP, anti-TAZ, anti-CTGF, anti-CYR61, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells treated with TEAD inhibitors and vehicle control in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of TEAD target genes, CTGF and CYR61, following treatment with TEAD inhibitors.
Materials:
-
Treated cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan master mix
-
qPCR primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
RNA Extraction:
-
Extract total RNA from treated cells according to the manufacturer's protocol.
-
Assess RNA quality and quantity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reaction with cDNA, primers, and master mix.
-
Run the reaction on a real-time PCR system using a standard cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TEAD inhibitors in a subcutaneous xenograft mouse model.[5] All animal procedures should be performed in accordance with institutional guidelines.
Objective: To assess the in vivo anti-tumor activity of TEAD inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cells (e.g., NCI-H226)
-
Matrigel
-
TEAD inhibitor formulation
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation:
-
Resuspend cancer cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer the TEAD inhibitor and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for pharmacodynamic analysis (e.g., Western blot, qPCR).
-
Calculate the percentage of tumor growth inhibition.
-
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of TEAD-IN-13
Immediate Safety and Handling Protocols
Before beginning any experiment involving TEAD-IN-13, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE). In the absence of a specific SDS for this compound, researchers should handle it with the caution accorded to novel chemical entities of unknown toxicity.
Key Handling Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Storage: Store this compound in a cool, dry, and well-ventilated place in a tightly sealed container.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound waste should follow a systematic process, from the point of generation to its final collection by hazardous waste professionals.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solutions, pipette tips, contaminated vials, and gloves, should be considered hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous trash or other incompatible chemical wastes.[4][5] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[5]
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container.[2][5] The container should be in good condition and have a secure, tight-fitting lid.[1][6]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound waste" and any solvents or other chemicals present in the mixture.[2]
-
Keep the waste container closed except when adding waste.[5]
-
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from general lab traffic and sources of ignition.[2]
-
It is good practice to use secondary containment, such as a tray, to capture any potential leaks from the primary container.[5]
-
-
Request for Pickup:
-
Once the waste container is full or has reached the institution's time limit for accumulation, arrange for its collection by the designated environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[6]
-
Key Do's and Don'ts of Chemical Waste Handling
To ensure safety and compliance, adhere to the following best practices for managing chemical waste in the laboratory.
| Do | Don't |
| Segregate waste by chemical compatibility.[4][5] | Mix incompatible waste streams. |
| Label all waste containers clearly and accurately.[2][6] | Pour chemical waste down the drain unless explicitly permitted.[7] |
| Keep waste containers closed when not in use.[5] | Overfill waste containers. |
| Use appropriate personal protective equipment (PPE).[1][2] | Dispose of chemical waste in regular trash. |
| Store waste in a designated and secure area.[2][4] | Transport hazardous waste without secondary containment.[6] |
Experimental Workflow: Chemical Waste Disposal Decision Tree
The following diagram illustrates the general decision-making process for the disposal of chemical waste generated in a laboratory setting.
Caption: A workflow for the proper segregation and disposal of laboratory chemical waste.
By adhering to these established procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment and protecting the broader community.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling TEAD-IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial, immediate safety and logistical information for the handling, operation, and disposal of TEAD-IN-13. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 3034813-74-3) is not publicly available in the provided search results, general safety precautions for handling potent, biologically active small molecules in a research setting are mandatory. The following recommendations are based on standard laboratory safety protocols.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Recommended Personal Protective Equipment
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Face | Face Shield | To be worn in addition to safety glasses or goggles, especially when there is a risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough times and dispose of them immediately after handling the compound or after any sign of contamination. |
| Body | Laboratory Coat | Fully buttoned, long-sleeved lab coat. |
| Respiratory | Fume Hood or Certified Respirator | All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
